Translating Target Inhibition: A Technical Guide to the Pharmacokinetics of Infigratinib Monohydrate in Murine Models
Executive Summary Infigratinib (formerly BGJ398) is a highly selective, ATP-competitive tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3)[1]. Originally developed for oncology i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Infigratinib (formerly BGJ398) is a highly selective, ATP-competitive tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3)[1]. Originally developed for oncology indications—such as cholangiocarcinoma harboring FGFR2 fusions—its therapeutic utility has expanded into rare skeletal dysplasias like achondroplasia[2].
For drug development professionals and application scientists, translating infigratinib’s efficacy from preclinical murine models to clinical dosing regimens requires a rigorous understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This whitepaper provides an authoritative, in-depth analysis of infigratinib monohydrate’s murine pharmacokinetics, elucidating the causality behind its high volume of distribution, formulation dependencies, and tissue partitioning.
Mechanistic Grounding: The FGFR1-3 Signaling Axis
To understand the PK requirements of infigratinib, one must first understand its target. Aberrant FGFR signaling drives uncontrolled proliferation and survival in malignant cells. Infigratinib acts by binding to the highly conserved ATP-binding cleft of the intracellular kinase domain of FGFR1-3, competitively blocking ATP and preventing receptor autophosphorylation[1][3].
Because the drug must penetrate the cell membrane to reach the intracellular kinase domain, its chemical structure is inherently lipophilic. This lipophilicity directly dictates its systemic distribution and clearance profile in vivo.
Fig 1: Mechanism of action of infigratinib blocking FGFR1-3 downstream signaling pathways.
Infigratinib monohydrate is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability[4]. This physicochemical reality governs its absorption, distribution, metabolism, and excretion (ADME) in murine models.
Absorption and Bioavailability
Following oral (PO) administration in mice, infigratinib demonstrates a moderate absolute bioavailability (
F
) of approximately 32%[3]. This incomplete absorption is a direct consequence of its BCS Class IV status, coupled with first-pass hepatic metabolism.
Distribution and Tissue Partitioning
Upon entering the systemic circulation, infigratinib exhibits rapid and extensive distribution from the vascular compartment into peripheral tissues. Following a 5 mg/kg intravenous (IV) dose, the volume of distribution (
Vd
) in mice is exceptionally high at 26 L/kg[3]. Because the total body water of a mouse is roughly 0.7 L/kg, a
Vd
of 26 L/kg indicates massive tissue binding and intracellular sequestration. Crucially for oncology models, the tumor-to-plasma ratio (based on Area Under the Curve, AUC) is approximately 10, demonstrating excellent penetration into solid tumor microenvironments[3].
Clearance
The systemic plasma clearance (
CL
) in mice is high at 3.3 L/h/kg[3]. Given that the standard hepatic blood flow in a mouse is roughly 5.4 L/h/kg, infigratinib's clearance represents approximately 61% of total liver blood flow, categorizing it as a high-extraction ratio drug heavily reliant on hepatic metabolism.
Summary of Murine PK Parameters
Pharmacokinetic Parameter
Route / Dose
Value
Unit
Physiological Implication
Bioavailability (
F
)
PO (20 mg/kg)
32
%
Limited by low solubility and first-pass metabolism[3].
Clearance (
CL
)
IV (5 mg/kg)
3.3
L/h/kg
High hepatic extraction; rapid systemic elimination[3].
Volume of Distribution (
Vd
)
IV (5 mg/kg)
26
L/kg
Extensive tissue partitioning due to high lipophilicity[3].
Tumor/Plasma Ratio
PO
~10
AUC Ratio
Favorable target-site accumulation for solid tumors[3].
Experimental Methodologies: Formulation and Dosing
Because of its low solubility, dosing infigratinib in standard aqueous buffers (like PBS) will result in precipitation, erratic absorption, and uninterpretable PK data. The formulation strategy must be tailored to the route of administration.
Formulation Protocols
Intravenous (IV) Formulation: To achieve a true solution for IV bolus, co-solvents are mandatory. The standard validated vehicle is NMP/PEG200 (1:9, v/v) [3].
Causality: N-Methyl-2-pyrrolidone (NMP) disrupts the crystalline lattice of the monohydrate, while PEG200 acts as a miscible carrier to prevent precipitation upon injection into the aqueous bloodstream.
Oral (PO) Formulation: For oral gavage, a suspension or partial solution is utilized to maximize gastrointestinal surface area contact. The standard vehicle is PEG300/D5W (2:1, v/v) or PEG-300/Glucose 5% [3].
Subcutaneous (SC) Formulation (Neonatal Models): In achondroplasia models utilizing neonatal mice, oral gavage is physically impossible. Here, infigratinib is formulated in DMSO or HCl 3.5 mM containing 5% DMSO for SC injection[2].
Fig 2: Standardized in vivo pharmacokinetic experimental workflow for murine models.
Self-Validating Protocol: Murine PK Study & LC-MS/MS Quantification
To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for conducting a murine PK study of infigratinib.
Phase 1: In Vivo Dosing and Sampling
Acclimation: Fast male C57BL/6 mice (n=3 per timepoint) for 12 hours prior to oral dosing to eliminate food-effect variability on absorption.
Administration: Administer infigratinib monohydrate (20 mg/kg) via oral gavage using the PEG300/D5W vehicle[3].
Serial Sampling: Collect 50 µL blood samples via submandibular bleed or terminal cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].
Plasma Isolation: Collect blood into K2EDTA tubes. Critical Step: Immediately place tubes on ice to halt ex vivo enzymatic degradation. Centrifuge at 3,500 rpm for 10 minutes at 4°C[2]. Transfer plasma to pre-chilled cryovials and store at -80°C.
Phase 2: LC-MS/MS Bioanalytical Quantification
A robust LC-MS/MS assay requires internal validation to correct for matrix effects and extraction recovery.
Protein Precipitation: Aliquot 20 µL of murine plasma into a 96-well plate. Add 100 µL of cold acetonitrile (ACN) containing a stable isotopically labeled internal standard (e.g., Infigratinib-d4).
Self-Validation Check: The use of a deuterated internal standard ensures that any ion suppression caused by the murine plasma matrix is mathematically normalized during peak area integration.
Extraction: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for infigratinib.
Data Analysis: Calculate PK parameters (AUC,
Cmax
,
Tmax
,
T1/2
) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).
Translational Insights: From Mice to Humans
The murine PK profile of infigratinib is highly predictive of its clinical behavior. The high volume of distribution observed in mice (
Vd
= 26 L/kg)[3] correctly predicted the extensive tissue distribution seen in human patients[1]. Furthermore, the rapid murine clearance necessitates daily or twice-daily dosing in preclinical models to maintain target inhibition, mirroring the continuous "3 weeks on, 1 week off" daily dosing regimens utilized in human oncology trials[1].
By rigorously controlling formulation vehicles and utilizing self-validating LC-MS/MS protocols, researchers can leverage these murine models to accurately predict efficacious dosing paradigms for novel FGFR-driven pathologies.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Infigratinib (formerly BGJ398) monohydrate is an orally bioavailable, reversible, ATP-competitive pan-fibroblast growth factor receptor (FGFR) kinase inhibitor[1],[2]. It has demonstrated profound clinical efficacy in malignancies driven by FGFR genetic alterations, such as FGFR2 fusions in cholangiocarcinoma and FGFR3 mutations in urothelial carcinoma[3],[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro pharmacological profile of infigratinib, translating its biochemical affinity into observable cellular cytotoxicity, and providing field-validated experimental protocols for rigorous preclinical evaluation.
Mechanistic Grounding: The FGFR Axis and Target Engagement
The FGFR family (FGFR1–4) of receptor tyrosine kinases regulates critical cellular processes, including proliferation, migration, and survival[4]. Under pathological conditions, genetic alterations (amplifications, mutations, or fusions) lead to constitutive, ligand-independent activation of these receptors[3],[5]. This aberrant activation drives oncogenesis via downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways[3].
Infigratinib exerts its mechanism of action by selectively penetrating the cell membrane and binding to the highly conserved ATP-binding pocket within the intracellular kinase domain of FGFRs[4],[6]. By competitively displacing ATP, infigratinib prevents receptor autophosphorylation and the subsequent phosphorylation of the critical docking protein FRS2 (Fibroblast Growth Factor Receptor Substrate 2)[4],[6]. This effectively severs the oncogenic signaling cascade at its proximal node, leading to cell cycle arrest and apoptosis.
FGFR signaling pathway and the mechanism of action of Infigratinib.
In Vitro Pharmacological Profiling: Kinase Selectivity
A hallmark of a high-quality targeted therapeutic is its kinase selectivity, which minimizes off-target toxicity. Biochemical cell-free assays utilizing recombinant kinase domains demonstrate that infigratinib is highly selective for FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range (0.9 – 1.4 nM)[7],[2].
Crucially, its potency against FGFR4 is significantly lower (approx. 60 nM)[7],[2]. This 38- to 60-fold drop in potency is not arbitrary; it is governed by structural causality. The ATP-binding cleft of FGFR4 contains specific residue variations and unique hydrophobic characteristics that sterically hinder the optimal binding conformation of infigratinib compared to the highly homologous pockets of FGFR1-3[8],[2]. Furthermore, it exhibits minimal off-target effects against other receptor tyrosine kinases, with VEGFR2 inhibition occurring only at much higher concentrations (IC50 ~180 nM)[9].
Table 1: Biochemical Kinase Selectivity Profile of Infigratinib
Cytotoxicity and Phenotypic Translation in Cancer Models
In vitro cytotoxicity assays bridge the gap between biochemical affinity and phenotypic response. Infigratinib potently suppresses the proliferation of cancer cell lines harboring wild-type FGFR3 overexpression (e.g., RT112, RT4) or specific FGFR dependencies[1]. For instance, in cholangiocarcinoma cell lines (KKU-100 and KKU-M213), infigratinib mediates cytotoxicity and suppresses cell migration in a time- and dose-dependent manner[10].
Beyond direct FGFR inhibition, emerging in vitro pharmacology data reveals a secondary, highly valuable mechanism: infigratinib interacts with the ABCB1 (P-glycoprotein) efflux pump[11]. By inhibiting the efflux activity of ABCB1, infigratinib can re-sensitize multidrug-resistant (MDR) tumor cells to conventional chemotherapeutics like paclitaxel and doxorubicin, inducing apoptosis in otherwise resistant phenotypes[6],[11].
Table 2: In Vitro Cytotoxicity (IC50) Across Selected Cell Lines
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in a specific causal rationale to prevent experimental artifacts.
Purpose: To mechanistically validate that infigratinib successfully penetrates the cell membrane and inhibits the proximal FGFR signaling node, proving that any observed cytotoxicity is an on-target effect.
Cell Seeding and Starvation: Seed FGFR-driven cells (e.g., RT112) in 6-well plates. Once 70% confluent, wash with PBS and incubate in serum-free media for 16-24 hours.
Causality: Serum starvation eliminates background kinase activation from exogenous growth factors present in FBS, ensuring the baseline phosphorylation signal is solely dependent on the intrinsic oncogenic driver.
Drug Treatment: Treat with infigratinib (0, 1, 10, 50, 100 nM) for 2 hours.
Lysis and Protein Extraction: Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).
Causality: Phosphatase inhibitors are critical to "freeze" the transient phosphorylation state of FRS2 and ERK during extraction; without them, endogenous phosphatases will rapidly erase the signal, leading to false positives for drug efficacy.
Western Blotting: Resolve lysates via SDS-PAGE and probe for p-FRS2 (Tyr196), total FRS2, p-ERK, and total ERK.
Purpose: To determine the IC50 of infigratinib in a highly reproducible, phenotypic format.
Step-by-step workflow for in vitro cytotoxicity and IC50 determination.
Seeding: Seed cells at optimized densities (e.g., 3,000 cells/well) in opaque 96-well plates[10]. Allow 24 hours for adherence.
Dosing: Apply a 10-point serial dilution of infigratinib (e.g., 0.1 nM to 10 μM) in triplicate.
Causality: Maintain a constant DMSO concentration (≤0.1%) across all wells, including the vehicle control. Fluctuating solvent concentrations can induce solvent-mediated cytotoxicity, skewing the IC50 curve.
Incubation: Incubate for 72 hours at 37°C and 5% CO2.
Viability Measurement: Add an ATP-based luminescent reagent (e.g., CellTiter-Glo).
Causality: ATP quantitation is directly proportional to the number of metabolically active cells and is less prone to metabolic artifacts than tetrazolium reduction assays (e.g., MTS), providing a highly reliable readout for kinase inhibitors.
Analysis: Calculate the IC50 using non-linear regression (curve fit) software.
Title: Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC
Source: nih.gov
URL:3
Title: Low–dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - Oxford Academic
Source: oup.com
URL:5
Title: MMP2-1 - Khon Kaen University
Source: kku.ac.th
URL:10
Title: Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review
Source: frontiersin.org
URL:8
Title: Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC
Source: nih.gov
URL:2
Title: Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - MDPI
Source: mdpi.com
URL:6
Title: Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC
Source: nih.gov
URL:11
role of infigratinib monohydrate in achondroplasia research models
An In-Depth Technical Guide to the Role of Infigratinib Monohydrate in Achondroplasia Research Models Executive Summary Achondroplasia, the most common form of disproportionate short stature, is a genetic disorder caused...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Role of Infigratinib Monohydrate in Achondroplasia Research Models
Executive Summary
Achondroplasia, the most common form of disproportionate short stature, is a genetic disorder caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2] This mutation leads to constitutive activation of the FGFR3 protein, a negative regulator of endochondral bone growth, which subsequently impairs chondrocyte proliferation and differentiation within the growth plate.[1][3][4] Infigratinib (monohydrate form), a selective, ATP-competitive tyrosine kinase inhibitor of FGFR1-3, has emerged as a promising therapeutic agent that directly targets the molecular cause of the disease.[1][4][5][6] Preclinical studies utilizing validated research models, particularly the Fgfr3Y367C/+ mouse, have been instrumental in elucidating the efficacy and mechanism of infigratinib. These models demonstrate that low-dose infigratinib can effectively normalize aberrant FGFR3 signaling, restore chondrocyte function, and correct key skeletal abnormalities, including impaired long bone growth and foramen magnum stenosis.[1][2][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale, mechanism of action, and application of infigratinib in achondroplasia research models, complete with detailed experimental protocols and data interpretation insights.
Chapter 1: The Scientific Foundation: Achondroplasia and the FGFR3 Signaling Axis
Pathophysiology of Achondroplasia: A Disease of the Growth Plate
Achondroplasia is an autosomal dominant disorder where over 96% of cases are caused by a specific G(1138)A point mutation in the FGFR3 gene.[8] This results in a Gly380Arg (G380R) substitution in the transmembrane domain of the receptor.[1][9] The primary site of pathology is the cartilaginous growth plate of the long bones, skull base, and vertebrae. Endochondral ossification, the process by which cartilage is replaced by bone, is severely disrupted.[4] The constitutive activation of FGFR3 leads to an exaggerated inhibitory signal that suppresses chondrocyte proliferation and disrupts their orderly differentiation into hypertrophic chondrocytes, ultimately resulting in decreased linear bone growth and the characteristic features of the condition.[1][10]
The Central Role of FGFR3: A Negative Regulator of Bone Growth
Under normal physiological conditions, FGFR3 and its ligands, such as Fibroblast Growth Factor 9 (FGF9) and FGF18, act as a crucial braking system for bone elongation.[10] This ensures that bone growth is appropriately regulated. In achondroplasia, the gain-of-function mutation removes this regulatory control, causing the receptor to be persistently active even without ligand binding.[3] This transforms a regulated physiological process into a continuous, pathological inhibition of bone growth.[10]
The Aberrant FGFR3 Signaling Cascade in Achondroplasia
The constitutive activation of FGFR3 in achondroplasia leads to the over-activation of two primary downstream signaling pathways within chondrocytes: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Signal Transducer and Activator of Transcription 1 (STAT1) pathway.[7][10][11]
MAPK Pathway: Sustained activation of the RAS-RAF-MEK-ERK signaling module is a major driver of the achondroplasia phenotype.[12] This prolonged ERK activation is associated with decreased chondrocyte proliferation and altered differentiation.[12]
STAT1 Pathway: FGFR3 activation can also lead to the phosphorylation and activation of STAT1, which contributes to the inhibition of chondrocyte proliferation.[7][10]
Infigratinib acts by directly inhibiting the tyrosine kinase activity of FGFR3, thereby preventing this downstream cascade.[5][13]
Figure 1: Simplified FGFR3 signaling pathway and inhibition by Infigratinib.
Chapter 2: Infigratinib Monohydrate: A Targeted Tyrosine Kinase Inhibitor
Mechanism of Action: Competitive ATP Inhibition of FGFR1-3
Infigratinib is an orally bioavailable, small-molecule inhibitor that selectively targets the ATP-binding site within the intracellular tyrosine kinase domain of FGFR1, FGFR2, and FGFR3.[1][14] By competitively blocking ATP, infigratinib prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways like MAPK and STAT1.[4][5][7][11] This directly counteracts the hyperactivity of the mutated FGFR3 receptor that is the root cause of achondroplasia.[4][13]
Selectivity and Potency Profile
Biochemical assays have demonstrated the high potency of infigratinib against the FGFR family. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range for FGFR1, FGFR2, and FGFR3, indicating strong inhibitory activity.[15][16][17]
Receptor
IC50 (nM)
FGFR1
0.9 - 1.1
FGFR2
1.0 - 1.4
FGFR3
1.0 - 2.0
FGFR4
60 - 61
Table 1: In vitro potency of infigratinib against FGFR family kinases. Data compiled from multiple sources.[15][16][17]
The lower potency against FGFR4 is a key feature, as FGFR4 is involved in different biological processes, and minimizing off-target effects is crucial for therapeutic safety.
Pharmacokinetics and Pharmacodynamics in Preclinical Models
Pharmacokinetic studies in mouse models have shown that infigratinib is orally bioavailable.[16] Following oral administration, the maximum plasma concentration is typically reached within 1-3 hours.[16][18] Importantly, pharmacodynamic assessments demonstrate a direct link between drug exposure and target engagement. Treatment with infigratinib leads to a dose-dependent reduction in the phosphorylation of ERK (p-ERK) in the growth plates of treated animals, confirming that the drug reaches its target tissue and exerts the intended biological effect.[9][19]
Chapter 3: Preclinical Evaluation in Achondroplasia Research Models
In Vitro Models: Characterizing Cellular Response
The causality behind experimental choices in drug development dictates that in vitro studies precede in vivo work to establish cellular potency and mechanism. Human chondrocyte cell lines or primary chondrocytes are used to confirm that infigratinib can inhibit the downstream signaling pathways involved in achondroplasia and rescue cellular phenotypes.[1]
This protocol provides a framework for determining the IC50 of infigratinib against a purified FGFR3 kinase domain using a filter-binding method.
Objective: To quantify the inhibitory potency of infigratinib on FGFR3 kinase activity.
Compound Preparation: Prepare a 10-point serial dilution of infigratinib in 100% DMSO. Further dilute these into the assay buffer to create 3x concentrated solutions.
Reaction Setup: To a 96-well plate, add 10 µL of the 3x infigratinib solution (or DMSO for control), 10 µL of 3x substrate/ATP mix (containing [γ-³³P]ATP).
Enzyme Addition: Initiate the kinase reaction by adding 10 µL of a 3x concentrated solution of the FGFR3 enzyme. The final reaction volume is 30 µL.
Incubation: Incubate the plate at room temperature for 20 minutes.
Stopping Reaction: Stop the reaction by adding 50 µL of phosphoric acid.
Filter Binding: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane, while unbound ATP is washed away.
Washing: Wash the filter plate three times with phosphoric acid.
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each infigratinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
In Vivo Models: The Fgfr3Y367C/+ Mouse Model
The Fgfr3Y367C/+ mouse model is the cornerstone of preclinical research for achondroplasia therapeutics.[1] This choice is rooted in its high translational relevance; the model faithfully recapitulates the key clinical hallmarks of human achondroplasia, including disproportionate short stature, anomalies in endochondral and membranous ossification, and skull abnormalities like foramen magnum stenosis.[1][21] This self-validating system ensures that therapeutic effects observed in the model have a high probability of being relevant to the human condition.
Preclinical studies have explored various dosing regimens, including daily subcutaneous injections of low doses (e.g., 0.2, 0.5, and 1.0 mg/kg) and intermittent dosing.[1][2][9] Treatment is typically initiated in neonatal or young pups (e.g., postnatal day 3) and continued for a period of 15 to 21 days to assess effects during a critical window of bone development.[1][9] Recent studies emphasize the crucial importance of starting therapy immediately after birth to achieve maximum correction of cranial defects.[22][23]
Figure 2: Experimental workflow for preclinical evaluation of Infigratinib.
Key Efficacy Endpoints and Data Interpretation
A primary endpoint is the measurement of skeletal growth. Infigratinib treatment leads to a progressive, dose-dependent increase in naso-anal length and the length of appendicular bones (femur, tibia, humerus, ulna) compared to vehicle-treated controls.[1][9]
Treatment Group (15 days)
Femur Length Increase (%)
Tibia Length Increase (%)
Humerus Length Increase (%)
Ulna Length Increase (%)
Infigratinib 0.2 mg/kg
4.89%
N/S
N/S
N/S
Infigratinib 0.5 mg/kg
10.35%
9.00%
7.94%
7.41%
Table 2: Example of dose-dependent increase in long bone length in Fgfr3Y367C/+ mice treated with infigratinib. Data adapted from a 15-day study.[1] (p < 0.05 vs. vehicle, N/S = Not Statistically Significant).
Histological examination of the growth plate provides mechanistic insight into the observed bone growth. In vehicle-treated Fgfr3Y367C/+ mice, the growth plate is disorganized with a compressed hypertrophic zone. Treatment with infigratinib restores a more organized columnar structure and significantly increases the height of the hypertrophic zone, indicating a normalization of chondrocyte differentiation.[9] Immunohistochemical staining for markers like Collagen Type X confirms this improved maturation of hypertrophic chondrocytes.[9]
Foramen magnum stenosis is a serious complication of achondroplasia.[21] Micro-computed tomography (micro-CT) is essential for quantifying the corrective effects of infigratinib on this defect.
Objective: To quantitatively assess the dimensions of the foramen magnum.
Materials:
Euthanized and fixed mouse skulls
Micro-CT scanner (e.g., Skyscan)
Reconstruction and analysis software (e.g., NRecon, CTAn)
Procedure:
Sample Preparation: Skulls are carefully dissected and fixed (e.g., in 4% paraformaldehyde).
Scanning: Samples are scanned using high-resolution settings appropriate for murine skulls (e.g., 10-18 µm voxel size).
Reconstruction: Raw scan data is reconstructed into a series of 2D cross-sectional images.
Reorientation: The 3D dataset is reoriented to a standardized anatomical plane to ensure consistent measurements across all samples. The skull is typically aligned along the sagittal and axial planes.
Region of Interest (ROI) Definition: An ROI is defined encompassing the foramen magnum at the base of the skull.
Measurement: Using the analysis software, measure the area, width, and length of the foramen magnum from the 2D or 3D reconstructed images.
Data Analysis: Compare the measurements between treatment groups (vehicle vs. infigratinib doses) and wild-type controls using appropriate statistical tests (e.g., ANOVA). A significant increase in the foramen magnum area in infigratinib-treated mice compared to vehicle-treated mice indicates a positive therapeutic effect.[1][2]
Chapter 4: Translating Preclinical Findings to Clinical Development
The robust and consistent data from preclinical models provided a strong rationale for advancing infigratinib into clinical trials for children with achondroplasia.[4][7][9]
Dose-Response Relationship and Therapeutic Window
Preclinical studies were critical in establishing a dose-response relationship, showing that even low doses of infigratinib could produce significant improvements in bone growth.[1][2][24] This was a key insight, as the doses used in pediatric achondroplasia are 10 to 100 times lower than those previously used in oncology settings, suggesting a favorable therapeutic window.[7]
Safety and Tolerability Profile in Animal Models
An important finding from preclinical studies was the lack of significant toxicity at therapeutically effective low doses.[24] Specifically, no changes in serum FGF23 or phosphorus levels were observed, indicating that the treatment did not disrupt phosphate homeostasis, a potential concern with FGFR inhibitors.[1][2]
Summary of Key Clinical Trial Outcomes
Clinical trials have validated the preclinical findings. The Phase 3 PROPEL 3 study demonstrated that oral infigratinib led to a statistically significant increase in annualized height velocity (AHV) compared to placebo.[25][26] The trial also reported the first statistically significant improvement in body proportionality for a therapeutic in development.[25][27] The safety profile in humans was favorable, with no serious adverse events related to the drug.[25][27]
Chapter 5: Conclusion and Future Directions
Infigratinib as a Proof-of-Concept for FGFR3 Inhibition
The journey of infigratinib from bench to clinical trials serves as a powerful proof-of-concept for the targeted inhibition of FGFR3 in achondroplasia. The use of well-characterized animal models like the Fgfr3Y367C/+ mouse was indispensable for demonstrating that directly targeting the molecular cause of the disease could rescue the phenotype. The data generated from these models provided the confidence needed to initiate and design successful clinical trials, offering a new, orally administered therapeutic option for individuals with achondroplasia.[1][7][26]
Unanswered Questions and Next-Generation Research
While infigratinib represents a significant advancement, future research will continue to refine treatment strategies. Key areas of investigation include:
Optimal Treatment Initiation: Preclinical data strongly suggest that treatment should begin as early as possible to prevent irreversible skeletal changes, particularly in the cranium.[22][23] Clinical studies in infants and toddlers are ongoing.[25]
Long-Term Efficacy and Safety: Continued evaluation of the long-term effects of treatment on final adult height, body proportionality, and overall health is necessary.
Combination Therapies: Exploring the potential of combining FGFR3 inhibitors with other therapeutic modalities, such as those targeting parallel pathways, may offer synergistic benefits.[28]
The meticulous use of preclinical research models will remain paramount in addressing these questions and developing the next generation of therapies for achondroplasia and other FGFR3-related skeletal dysplasias.
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Adams, B. (2026). BridgeBio preps approval push after dwarfism drug increases children's height in phase 3. Fierce Biotech. [Link]
Guthrie, L. C., et al. (2020). Infigratinib Reduces Fibroblast Growth Factor 23 (FGF23) and Increases Blood Phosphate in Tumor‐Induced Osteomalacia. Journal of Bone and Mineral Research. [Link]
Butt, T., & Ahmad, S. (2023). How do we Treat Aberrant Excessive Signaling in FGF3 Receptor Pathway to Cure Achondroplasia in Childhood?. Annals of Pediatric Research. [Link]
Krejci, P., et al. (2024). Achondroplasia: aligning mouse model with human clinical studies shows crucial importance of immediate postnatal start of the therapy. PubMed. [Link]
Lyou, Y., et al. (2021). Infigratinib in Early-Line and Salvage Therapy for FGFR3-Altered Metastatic Urothelial Carcinoma. The Oncologist. [Link]
Yin, J., et al. (2024). Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification. Cancer Medicine. [Link]
Kot, A., et al. (2026). Figure 2 Infigratinib lengthens the endochondral growth plate. ResearchGate. [Link]
Drug Discovery Today. (2025). New investigational therapy shows promise for treating skeletal disorders. Drug Discovery Today. [Link]
Yin, J., et al. (2024). Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification. PubMed. [Link]
2 Minute Medicine. (2025). Infigratinib shows promising efficacy and tolerability in pediatric achondroplasia. 2 Minute Medicine. [Link]
Demuynck, B., et al. (2025). Infigratinib low dose therapy is an effective strategy to treat hypochondroplasia. ResearchGate. [Link]
ClinicalTrials.eu. (2024). Infigratinib – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]
Springer Medicine. (2024). Oral infigratinib shows promise for children with achondroplasia. springermedicine.com. [Link]
Bladder Cancer Advocacy Network. (2020). Neoadjuvant Infigratinib, an Inhibitor of FGFR, in Upper Tract Urothelial Carcinoma. bcan.org. [Link]
BridgeBio. (2025). Low dose infigratinib is an effective strategy in improving bone growth in a hypochondroplasia mouse model. BridgeBio. [Link]
Pal, S. K., et al. (2022). Targeting FGFR3 alterations with adjuvant infigratinib in invasive urothelial carcinoma: the phase III PROOF 302. Future Oncology. [Link]
Yoon, J., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay development scientists, and pharmacologists.
Application: In vitro kinase assays, cell viability screening, and FGFR signaling pathway analysis.
Executive Summary
Infigratinib (also known as NVP-BGJ398) is a highly potent, orally bioavailable, ATP-competitive pan-FGFR (Fibroblast Growth Factor Receptor) kinase inhibitor. It exhibits exceptional selectivity for FGFR1, FGFR2, and FGFR3 over FGFR4 and other receptor tyrosine kinases [3]. In preclinical and clinical development, the compound is frequently handled as Infigratinib monohydrate .
A critical failure point in early-stage drug screening is the improper preparation of stock solutions. Failing to account for the hydration state alters molarity calculations, while suboptimal solvent handling leads to compound precipitation and freeze-thaw degradation. This protocol establishes a self-validating, highly reproducible methodology for formulating Infigratinib monohydrate in Dimethyl Sulfoxide (DMSO), ensuring absolute precision for downstream in vitro applications.
Physicochemical Profiling & Quantitative Data
To ensure accurate molarity, the mass of the incorporated water molecule must be factored into all calculations. Using the anhydrous molecular weight for a monohydrate batch will result in a ~3.2% deficit in actual compound concentration.
Property
Value
Clinical / Experimental Relevance
Chemical Name
Infigratinib monohydrate
Standard stable solid form for laboratory use.
Molecular Formula
C₂₆H₃₁Cl₂N₇O₃ · H₂O
Hydration must be accounted for in dilution math [1].
Molecular Weight
578.49 g/mol
Critical: Do not use the anhydrous MW (560.48 g/mol ) [1].
Solubility in DMSO
~12 mg/mL (~20.7 mM)
A 10 mM stock is optimal and safely below the saturation limit [2].
IC₅₀ (Cell-free)
FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1.0 nM
Requires extreme serial dilution; final DMSO must be <0.1%[3].
The Causality of Solvent Selection & Handling (Expertise & Experience)
As an application scientist, it is vital to understand why specific handling procedures are mandated:
Why Anhydrous DMSO? DMSO is highly hygroscopic. If standard benchtop DMSO is used, it absorbs atmospheric moisture over time. Because Infigratinib has poor aqueous solubility, water introduced via degraded DMSO will cause micro-precipitation of the drug, drastically reducing the effective concentration of your stock. Always use commercially sealed, septum-capped anhydrous DMSO (≥99.9%).
The Freeze-Thaw Paradigm: Repeated thermal cycling causes localized concentration gradients within the vial as the solvent thaws, and introduces condensation. Aliquoting the stock solution into single-use vials immediately after preparation eliminates thermal stress and guarantees uniformity across independent biological replicates.
Sonication vs. Heating: While slight warming (up to 37°C) can aid dissolution, excessive heat can degrade small molecules. Bath sonication at room temperature is the preferred method to disrupt crystal lattice structures without thermal degradation.
Experimental Protocol: 10 mM Stock Solution Preparation
This protocol describes the preparation of a standard 10 mM stock solution using 5 mg of Infigratinib monohydrate.
Step 1: Calculation
Calculate the required volume of DMSO to achieve a 10 mM (0.010 mol/L) concentration.
Equilibrate the vial of Infigratinib monohydrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.
Add exactly 864.3 µL of cell-culture grade, anhydrous DMSO directly to the 5 mg vial.
Vortex the vial vigorously for 30–60 seconds.
Place the vial in a room-temperature ultrasonic water bath for 5 minutes.
Self-Validation Check: Hold the vial against a light source. The solution must be completely clear, with no visible particulate matter or cloudiness. If particulates remain, sonicate for an additional 5 minutes.
Step 3: Aliquoting and Storage
In a sterile biosafety cabinet, dispense the 10 mM stock into 50 µL or 100 µL aliquots using low-bind microcentrifuge tubes.
Cap tightly, label with the compound name, concentration, and date.
Store immediately at -80°C . (Stable for up to 6-12 months under these conditions) [2].
Standardized workflow for the preparation, storage, and application of Infigratinib in DMSO.
Downstream Application: Cell-Based Assays
When transitioning from the 10 mM DMSO stock to an in vitro aqueous environment (e.g., BaF3 cell viability assays or Western blotting for downstream signaling), the intermediate dilution strategy is critical.
Serial Dilution Strategy
To prevent solvent toxicity, the final concentration of DMSO in cell culture should never exceed 0.1% (v/v).
Intermediate Dilution: Dilute the 10 mM stock 1:100 in sterile PBS or base media to create a 100 µM working solution (1% DMSO).
Final Assay Dilution: Dilute the 100 µM working solution further into your assay plates. A subsequent 1:10 dilution yields a 10 µM top concentration at 0.1% DMSO, which can then be serially diluted (e.g., 1:3 or 1:5) across the plate.
Mechanistic Target Verification
Infigratinib exerts its effect by competitively binding to the ATP-binding cleft of the FGFR kinase domain. This prevents receptor autophosphorylation and halts the downstream signal transduction cascades that drive tumor proliferation (MAPK/ERK) and survival (PI3K/AKT).
Mechanism of Action: Infigratinib competitively inhibits FGFR1-3, blocking downstream MAPK and PI3K.
Quality Control & Troubleshooting (Self-Validating Systems)
To ensure the trustworthiness of your assay data, implement the following QC checks:
Precipitation Check: If a thawed aliquot appears cloudy, do not use it. This indicates moisture contamination or solvent evaporation. Discard and thaw a fresh aliquot.
LC-MS Verification: For stocks stored longer than 6 months at -80°C, verify compound integrity via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass for the parent compound (anhydrous base) is
m/z
560.48 [M+H]+.
Positive Control: Always run a well-characterized FGFR-dependent cell line (e.g., RT112 or FGFR3-mutant BaF3 cells) alongside your experimental models to validate the biological activity of the stock [3].
References
PubChem (National Institutes of Health). "Infigratinib monohydrate | C26H33Cl2N7O4 | CID 53244951 - PubChem." Accessed March 24, 2026.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Infigratinib (BGJ398) is a highly potent, orally bioavailable, ATP-competitive pan-FGFR (Fibroblast Growth Factor Receptor) tyrosine kinase inhibitor[1]. It demonstrates exceptional selectivity for FGFR1, FGFR2, and FGFR3, with IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively[2]. In preclinical drug development, the monohydrate form of infigratinib (CAS 1310746-11-2; Molecular Weight: 578.5 g/mol ) is frequently utilized to model targeted therapies for FGFR-driven malignancies, including cholangiocarcinoma, urothelial carcinoma, and specific endometrial and hepatocellular carcinomas[3][4].
Mechanistic Causality:
Infigratinib exerts its antineoplastic effects by competitively binding to the ATP-binding cleft of the FGFR kinase domain. This physical blockade prevents receptor autophosphorylation and the subsequent recruitment of the adaptor protein FRS2 (Fibroblast Growth Factor Receptor Substrate 2)[5]. Consequently, the downstream MAPK/ERK and PI3K/AKT signaling cascades—which are critical drivers of tumor cell proliferation, angiogenesis, and survival—are effectively abrogated, forcing the xenograft into cell cycle arrest and apoptosis[6].
Fig 1. Infigratinib mechanism of action inhibiting FGFR-mediated MAPK/ERK and PI3K/AKT signaling.
Experimental Design & Pharmacokinetics
Designing a robust in vivo study requires aligning the dosing regimen with the drug's pharmacokinetic (PK) profile.
Causality behind Route of Administration:
While subcutaneous (SC) injections are sometimes utilized in neonatal models of achondroplasia due to animal size constraints, oral gavage (PO) is the strictly required route for adult oncology xenograft models. Oral administration accurately recapitulates the clinical dosing strategy and ensures predictable hepatic first-pass metabolism, achieving an oral bioavailability of approximately 32% in murine models[3][7].
Causality behind Dose Selection:
Preclinical dose-response studies demonstrate that target inhibition is achieved at doses between 10 mg/kg and 30 mg/kg administered once daily (qd)[5][8]. Doses exceeding 30 mg/kg may induce hyperphosphatemia—an on-target effect of FGFR1 inhibition—necessitating careful monitoring of animal weight and serum phosphorus levels.
Data Presentation: Pharmacokinetics & Dosing
Table 1: Pharmacokinetic Parameters of Infigratinib in Mice [7]
Parameter
Value
Clinical Relevance
Route of Administration
Oral (PO) / Intravenous (IV)
PO mimics human clinical administration.
Oral Bioavailability (F%)
32%
Requires precise suspension to maintain absorption.
Volume of Distribution (Vd)
26 L/kg
High Vd indicates rapid distribution into peripheral tissues.
Plasma Clearance (Cl)
3.3 L/h/kg
Represents ~61% of liver blood flow; rapid clearance.
| Tumor-to-Plasma Ratio | 10 (based on AUC) | Excellent tumor penetrance for xenograft efficacy. |
Table 2: Recommended Dose-Response Guidelines for Xenograft Efficacy [6][8][9]
Infigratinib monohydrate has low aqueous solubility, necessitating a specialized vehicle to ensure a homogenous suspension for oral gavage[2]. The most validated vehicle for infigratinib suspension is a mixture of Polyethylene Glycol 300 (PEG300) and 5% Dextrose in Water (D5W) at a 2:1 volume/volume ratio[7].
Expert Insight: PEG300 acts as a co-solvent to wet the hydrophobic drug particles, while D5W provides an isotonic aqueous bulk that prevents osmotic shock upon gastric delivery.
Protocol 1: Preparation of PEG300/D5W (2:1, v/v) Drug Suspension
Vehicle Preparation : Combine 2 parts PEG300 with 1 part D5W in a sterile conical tube. Vortex vigorously for 2 minutes until the solution is visually homogenous.
Weighing : Weigh the required mass of infigratinib monohydrate powder. (Note: Ensure mass calculations account for the monohydrate salt form to achieve the correct free-base equivalent concentration)[4].
Suspension : Gradually add the PEG300/D5W vehicle to the powder to achieve the desired target concentration (e.g., 2.0 mg/mL for a 20 mg/kg dose at a standard 10 mL/kg dosing volume)[2].
Homogenization : Subject the mixture to an ultrasonic water bath for 15-20 minutes. If phase separation occurs, gentle heating (up to 37°C) can be applied. The final formulation will be a fine, cloudy suspension[2].
Storage : Prepare fresh suspensions every 3-5 days. Store at 4°C protected from light. Critical Step: Vortex thoroughly immediately prior to each administration to prevent particle settling.
In Vivo Dosing Protocol & Workflow
A self-validating protocol requires strict adherence to dosing volumes and continuous monitoring of both tumor kinetics and systemic toxicity.
Protocol 2: Oral Gavage Workflow
Animal Preparation : Utilize 6-8 week old athymic nude or SCID mice bearing established subcutaneous xenografts. Initiate treatment when tumor volumes reach approximately 150-200 mm³[5][9].
Volume Calculation : Standardize the dosing volume to 10 mL/kg of body weight. Weigh mice daily to adjust the administered volume dynamically, ensuring precise mg/kg dosing.
Administration : Using a sterile, bulb-tipped gastric gavage needle, administer the infigratinib suspension directly into the lower esophagus/stomach.
Monitoring : Record tumor dimensions via digital calipers every 2 days. Calculate volume using the formula:
V=(Length×Width2)/2
[5]. Monitor body weight; a loss of >15% necessitates a temporary dosing holiday.
Fig 2. Step-by-step experimental workflow for infigratinib vehicle preparation and in vivo dosing.
Pharmacodynamic (PD) Validation
To ensure the protocol is a self-validating system, researchers must confirm target engagement within the tumor microenvironment. If efficacy is lower than expected, PD validation distinguishes between biological non-response (resistance) and technical failure (poor formulation/dosing).
Protocol 3: Target Engagement Confirmation
Tumor Harvest : Sacrifice a subset of mice 2 to 4 hours post-administration of the final infigratinib dose to capture peak plasma concentration (Cmax) effects[8].
Lysate Preparation : Snap-freeze tumor tissue immediately in liquid nitrogen. Homogenize in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors.
Western Blotting : Probe lysates for phosphorylated FRS2 (pFRS2) and phosphorylated ERK1/2 (pERK). A successful dose will demonstrate a >80% reduction in pFRS2/pERK signaling compared to vehicle-treated controls, confirming successful FGFR inhibition[5][8].
References
Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Summary Basis of Decision for Truseltiq
Source: Drug and Health Products Portal (Canada)
URL:[Link]
Upregulation of the ErbB family by EZH2 in hepatocellular carcinoma confers resistance to FGFR inhibitor
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Combined inhibition of FGFR and mTOR pathways is effective in suppressing ovarian cancer
Source: Am J Transl Res / e-century
URL:[Link]
GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Application Notes: Strategies for Formulating Infigratinib Monohydrate for In Vivo Preclinical Research
Authored by: Senior Application Scientist, Gemini Division Abstract Infigratinib (BGJ398) is a potent, ATP-competitive, and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFR1-3), which are key drivers i...
Infigratinib (BGJ398) is a potent, ATP-competitive, and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFR1-3), which are key drivers in various malignancies.[1][2][3] Its progression into clinical trials and subsequent approval for FGFR2-fusion positive cholangiocarcinoma was built upon a foundation of robust preclinical in vivo studies.[1][2] A significant technical hurdle in this research is the compound's low aqueous solubility, a characteristic that complicates the preparation of homogenous and bioavailable formulations for animal administration.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting and preparing optimal vehicles for dissolving or suspending infigratinib monohydrate for in vivo studies, ensuring data integrity and reproducibility.
Understanding the Physicochemical Landscape of Infigratinib
A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient's (API) properties. Infigratinib's characteristics dictate the choice of excipients and preparation methods.
Solubility Profile : Infigratinib is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[5][6] Its aqueous solubility is pH-dependent, exhibiting higher solubility in acidic conditions (0.094 mg/mL in 0.1N HCl) and very low solubility at physiological pH.[4] The compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7][8][9] This profile makes simple aqueous solutions unsuitable for achieving therapeutic concentrations in vivo.
Stability : While the crystalline powder is stable, infigratinib in solution can be susceptible to degradation under forced stress conditions, including hydrolysis and oxidation.[10] Therefore, formulations should ideally be prepared fresh daily for administration, and any stock solutions (e.g., in DMSO) must be stored under appropriate conditions, typically at -20°C or -80°C, to maintain integrity.[9][10]
Strategic Framework for Vehicle Selection
The primary goal in vehicle selection is to create a formulation that is safe, well-tolerated, and delivers the drug in a consistent and bioavailable manner. For a poorly soluble compound like infigratinib, this often involves creating either a solution using co-solvents or a uniform, stable suspension.
Caption: Logical workflow for selecting an appropriate in vivo vehicle.
Recommended Vehicles and Formulation Protocols
Based on published preclinical studies and supplier data, several vehicles have been successfully used to administer infigratinib in various animal models. The choice is highly dependent on the intended route of administration.
Protocol 1: Preparation of Infigratinib Oral Suspension (10 mg/mL)
This protocol is adapted from common practices for formulating poorly soluble kinase inhibitors for oral gavage in rodents.[8][13]
Materials:
Infigratinib monohydrate powder
Polyethylene glycol 300 (PEG300)
Sterile 0.9% Saline or 5% Dextrose in Water (D5W)
Sterile conical tube or vial
Analytical balance
Pipettes
Vortex mixer
Ultrasonic water bath
Procedure:
Weigh API: Accurately weigh the required amount of infigratinib monohydrate. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
Wetting/Pre-suspension: Transfer the powder to a sterile conical tube. Add 5 mL of PEG300 (50% of the final volume).
Dispersion: Tightly cap the tube and vortex vigorously for 2-3 minutes to ensure the powder is thoroughly wetted.
Sonication: Place the tube in an ultrasonic water bath and sonicate for 15-20 minutes. This step is critical for breaking down agglomerates and achieving a fine, uniform dispersion. The solution should appear as a milky, homogenous suspension.
Final Dilution: Add 5 mL of sterile saline or D5W to the tube to reach the final volume of 10 mL.
Final Homogenization: Vortex the suspension again for at least 5 minutes. Visually inspect to ensure there is no visible clumping or sedimentation. The suspension should be used immediately. Re-vortex immediately before each animal is dosed to ensure homogeneity.
Protocol 2: Preparation of Infigratinib Subcutaneous Suspension (1 mg/mL)
This formulation has been successfully used in neonatal mouse models where oral gavage is not feasible.[11][12] The acidic pH and use of a co-solvent aid in bioavailability.
Materials:
Infigratinib monohydrate powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile 3.5 mM Hydrochloric Acid (HCl) solution
Sterile conical tube or vial
Analytical balance
Pipettes
Vortex mixer
Procedure:
Weigh API: Accurately weigh the required amount of infigratinib. For 10 mL of a 1 mg/mL suspension, weigh 10 mg.
Initial Solubilization: Add 0.5 mL of DMSO (5% of the final volume) to the vial containing the infigratinib powder. Vortex until the powder is completely dissolved.
Final Dilution: While vortexing, slowly add 9.5 mL of the sterile 3.5 mM HCl solution to the dissolved drug concentrate. A fine, white precipitate will form, creating a uniform suspension.
Homogenization: Continue to vortex for 2-3 minutes to ensure the suspension is homogenous. Use immediately after preparation and re-vortex before administration to each animal.
Caption: General experimental workflow for preparing an infigratinib suspension.
Administration and In-Study Best Practices
Vehicle Control Group: It is imperative to include a control group that receives the vehicle alone, administered at the same volume and frequency as the drug-treated groups.[1] This accounts for any potential physiological effects of the excipients themselves.
Dosing Volume: For oral gavage in rodents, the maximum recommended dosing volume is typically 10 mL/kg.[14] Adherence to institutional guidelines for animal welfare is mandatory.
Homogeneity: Suspensions must be mixed (e.g., by vortexing) immediately prior to aspirating the dose for each animal to prevent settling and ensure accurate dosing.
Fresh Preparation: Due to the potential for degradation and physical instability (e.g., particle aggregation), it is strongly recommended to prepare formulations fresh each day. Do not store dilute aqueous suspensions overnight unless stability has been explicitly demonstrated.
Conclusion
The successful use of infigratinib in in vivo studies hinges on overcoming its inherent poor solubility. The optimal vehicle is contingent on the specific experimental design, particularly the route of administration. For oral gavage , suspensions formulated with PEG300 and a suitable aqueous diluent (saline or D5W) represent a robust and documented approach. For subcutaneous administration , particularly in smaller animals, a suspension in 5% DMSO / 3.5 mM HCl has proven effective. Researchers must validate their chosen formulation for physical stability and always include a vehicle-only control group to ensure the scientific rigor of their findings.
References
accessdata.fda.gov. (2021).
Tavernier, G., et al. (2023). Infigratinib low dose therapy is an effective strategy to treat hypochondroplasia.
Benchchem. Preclinical Profile of Infigratinib in Cholangiocarcinoma: A Technical Guide.
IUPHAR/BPS Guide to PHARMACOLOGY.
Panchal, H. V., et al. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Journal of Pharmacology and Toxicology.
Gad, S. C.
Benchchem.
MedChemExpress.
ResearchGate. (2014).
Legeai-Mallet, L., et al. (2024). Low–dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model. Oxford Academic.
Manjunath, N., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor. Journal of Medicinal Chemistry.
EMBL-EBI.
Benchchem.
Subbiah, V., et al. (2021). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma.
Ou, X., et al. (2024). Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification.
FirstWord Pharma. (2019).
IACUC.
accessdata.fda.gov. (2021). NDA 214622 Drug Substance and Drug Product Quality Review.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
Infigratinib (BGJ398) is a potent, orally bioavailable, ATP-competitive pan-fibroblast growth factor receptor (FGFR1–3) tyrosine kinase inhibitor. It has demonstrated significant clinical efficacy in patients with advanced urothelial carcinoma (UC) harboring FGFR3 alterations, such as FGFR3-TACC3 fusions or activating point mutations[1]. However, as with most targeted therapies, the emergence of acquired resistance limits long-term durability.
To develop next-generation inhibitors or rational combination therapies, researchers must utilize robust in vitro models of acquired resistance. This application note details a validated, self-correcting protocol for establishing infigratinib-resistant UC cell lines (e.g., RT112, RT4). Furthermore, it elucidates the underlying causality of experimental choices, ensuring that the generated models accurately reflect clinically relevant resistance mechanisms such as PI3K/AKT compensatory activation[2], HRAS/MAPK reactivation[3], and Epithelial-to-Mesenchymal Transition (EMT)[4].
Experimental Design & Causality
Establishing a clinically relevant resistant cell line requires more than simply exposing cells to a drug; it requires mimicking the selective pressure of the tumor microenvironment.
Cell Line Selection: We utilize RT112 and RT4 cell lines. Causality: Both lines naturally express wild-type and FGFR3-TACC3 fusion proteins, rendering them exquisitely sensitive to FGFR inhibition (IC50 in the low nanomolar range)[3]. Cell lines with FGFR3 mutations (e.g., S249C) can also be used, but fusion-driven lines often provide a cleaner baseline for measuring profound IC50 shifts[5].
Dosing Strategy (Step-wise Escalation vs. High-Dose Persister Selection): We employ a step-wise dose escalation method. Causality: Immediate exposure to maximum physiological doses (e.g., 1–3 µM) often results in massive apoptosis, selecting only for rare, pre-existing drug-tolerant persister (DTP) clones[3]. Step-wise escalation allows for the gradual acquisition of epigenetic adaptations and secondary mutations (e.g., HRAS mutations or FGFR3 gatekeeper mutations like V555L) that mirror the progressive clinical evolution of the tumor[6].
Validation through Orthogonal Assays: Resistance is not merely the ability to survive; it is a fundamental shift in cellular signaling. Therefore, our protocol mandates self-validating checkpoints: confirming resistance via 3D viability assays and verifying the molecular bypass track (e.g., p-AKT or p-ERK upregulation)[2].
Visualizing the Workflow and Resistance Mechanisms
Protocol Workflow
Caption: Step-by-step workflow for establishing infigratinib-resistant urothelial carcinoma cell lines.
Mechanistic Pathways of Acquired Resistance
Caption: Molecular mechanisms driving resistance to infigratinib in FGFR3-altered urothelial carcinoma.
Materials and Reagents
Cell Lines: RT112, RT4 (Authentication via STR profiling is mandatory before starting).
Compound: Infigratinib (BGJ398) monohydrate (Purity ≥ 99%). Dissolve in cell-culture grade DMSO to create a 10 mM stock. Store aliquots at -80°C to prevent freeze-thaw degradation.
Culture Media: RPMI-1640 or McCoy's 5A supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Objective: Induce selective pressure while maintaining a viable, proliferating subpopulation.
Initial Exposure: Seed cells in T-75 flasks at ~40% confluence. Introduce infigratinib at a concentration equivalent to the IC50 (e.g., 10 nM).
Media Replacement: Change media every 48–72 hours, ensuring the drug is freshly replenished. Causality: Infigratinib can degrade in aqueous culture at 37°C; frequent replenishment ensures constant selective pressure.
Passaging: Passage cells only when they reach 80–90% confluence. During the first few weeks, proliferation will be severely stunted.
Dose Escalation: Once the cells resume a normal doubling time (comparable to untreated parental cells) for two consecutive passages, double the drug concentration (e.g., 10 nM → 20 nM → 50 nM → 100 nM → 500 nM → 1 µM).
Target Concentration: Continue this process until cells proliferate freely in 1 µM to 3 µM of infigratinib[3],[4]. This process typically requires 20+ passages over 150–210 days[3].
Phase 3: Clonal Selection & Maintenance
Objective: Isolate stable resistant clones and freeze down stocks.
Once the bulk population is resistant to 1 µM infigratinib, perform limiting dilution in 96-well plates to isolate single-cell clones.
Expand successful clones in the continuous presence of 1 µM infigratinib.
Cryopreservation: Freeze aliquots of resistant cells (RT112-BGJ-Res) in 90% FBS + 10% DMSO. Crucial Step: Always freeze cells in the presence of the drug to prevent reversion to a sensitive state.
Phase 4: Validation & Quality Control (Self-Validating System)
Objective: Confirm resistance mathematically and biologically.
STR Profiling: Perform Short Tandem Repeat profiling on the resistant line and compare it to the parental line. Causality: Long-term culture is highly susceptible to cross-contamination (e.g., HeLa contamination). This proves the resistant line is a true derivative.
Resistance Shift Assay: Run a parallel IC50 assay with parental and resistant lines. A Resistance Index (RI = IC50 Resistant / IC50 Parental) of >50x validates the model.
Withdrawal Assay: Culture a subset of resistant cells without infigratinib for 4 weeks, then re-test IC50. This determines if the resistance is fixed (genetic, e.g., HRAS mutation) or reversible (epigenetic/persister phenotype)[3].
Cells die completely at the first dose escalation: The step-up was too aggressive. Drop the concentration back to the previous tolerated dose and allow 3 additional passages before attempting to escalate by 1.5x instead of 2x.
Reversion of Resistance: If cells lose resistance upon thawing, it indicates a reversible "drug-tolerant persister" (DTP) state driven by epigenetic changes rather than hardwired mutations[3]. Ensure maintenance media always contains the maintenance dose of infigratinib (e.g., 1 µM).
Translational Application: Once established, these cell lines can be used to screen for rational combinations. For example, if RPPA shows high p-AKT, combining infigratinib with an AKT inhibitor (e.g., GSK2141795) or a PI3K inhibitor can resensitize the cells, providing a rationale for clinical trial designs[6],[2].
References
Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro
Source: The Journal of Pathology (via NIH / PubMed)
URL:[Link]
Targeted therapies for urothelial carcinoma: From FGFR inhibitors to next-generation antibody-drug conjugates
Source: Spandidos Publications
URL:[Link]
Discovery of Resistance Pathways to Fibroblast Growth Factor Receptor inhibition in Bladder Cancer
Source: bioRxiv
URL:[Link]
Mechanisms of resistance to FGFR inhibitors in urothelial cancer cell lines and patients harboring FGFR3 alterations and strategies to overcome it
Source: AACR Journals (Cancer Research)
URL:[Link]
Efficacy of BGJ398, a fibroblast growth factor receptor 1–3 inhibitor, in patients with previously treated advanced urothelial carcinoma with FGFR3 alterations
Source: Cancer Discovery (via Johns Hopkins University)
URL:[Link]
Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer
Source: Clinical Cancer Research (via NIH / PubMed)
URL:[Link]
Technical Support Center: Optimizing Aqueous Solubility of Infigratinib Monohydrate for Cell Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro handling of infigratinib monohydrate (BGJ398). Because this compound is notoriou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro handling of infigratinib monohydrate (BGJ398). Because this compound is notoriously difficult to keep in solution, improper preparation often leads to micro-precipitation, artificially high IC₅₀ values, and irreproducible assay data.
This guide is designed to move beyond basic datasheets. Here, we explore the causality behind solubility failures and provide self-validating, step-by-step workflows to ensure scientific integrity in your cell-based assays.
Section 1: Fundamental Properties & Solubility Data
Q: Why does infigratinib monohydrate consistently precipitate when I add it to my aqueous cell culture media?
A: Infigratinib is a highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4). Structurally, it is highly lipophilic and is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it suffers from both low solubility and low permeability[1]. Its baseline aqueous solubility is practically insoluble (< 0.1 mg/mL)[2].
When a high-concentration DMSO stock of infigratinib is spiked directly into aqueous media, the rapid shift in solvent polarity causes the hydrophobic molecules to aggregate. They crash out of solution and form crystalline structures before they have the opportunity to bind to stabilizing carrier proteins in the serum.
Q: My infigratinib powder isn't fully dissolving in DMSO, even at 10 mM. What is going wrong?
A: The most common culprit is moisture contamination. Infigratinib is extremely sensitive to the hygroscopic nature of DMSO[2]. If your DMSO has absorbed atmospheric water (even trace amounts from being left open on the bench), the local polarity of the solvent increases. This drastically reduces the drug's solubility threshold.
The Fix: Always use newly opened, anhydrous DMSO (≥99.9% purity, stored under argon or nitrogen).
Protocol: If the solution remains cloudy in fresh DMSO, apply sonication in a water bath for 10-15 minutes. The acoustic cavitation breaks apart molecular aggregates. If necessary, gently warm the solution to 37°C. Avoid excessive heating to prevent thermal degradation of the compound.
Section 3: Preventing Precipitation in Cell Assays
Q: How can I prepare a working solution for 2D cell culture assays without exceeding the 0.1% - 0.5% DMSO toxicity threshold?
A: Direct dilution from a 10 mM DMSO stock into bulk media almost always results in micro-precipitates. To solve this, you must use an intermediate dilution strategy utilizing a carrier molecule. While cyclodextrins (like SBE-β-CD) are excellent[3], for standard in vitro cell lines (e.g., BaF3 or RT-112 cells cultured in RPMI-1640[4]), you can leverage the Bovine Serum Albumin (BSA) naturally present in Fetal Bovine Serum (FBS) as a hydrophobic sink.
Step-by-Step BSA-Carrier Methodology
Stock Preparation: Prepare a 10 mM stock of infigratinib in anhydrous DMSO. Verify it is optically clear.
Carrier Media Preparation: Warm your complete cell culture media (e.g., RPMI-1640 supplemented with 10% FBS) to 37°C. The lipid-binding domains of albumin in the FBS will act as the carrier.
Intermediate Dilution (100X): Pipette 10 μL of the 10 mM DMSO stock into 990 μL of the 37°C FBS-rich media while vortexing vigorously .
Causality: Vigorous vortexing creates high shear forces, dispersing the drug into micro-droplets. The albumin rapidly coats and stabilizes these hydrophobic molecules before they can nucleate and crystallize.
Final Dilution: Dilute the 100X intermediate 1:100 into your final assay plate. The final DMSO concentration will be 0.1%, well below the toxicity threshold, yielding a soluble 1 μM final concentration.
Self-validating workflow for infigratinib solubilization and in vitro assay preparation.
Section 4: Self-Validating Experimental Workflows
Q: How do I verify that the drug is actually in solution and successfully reaching the intracellular FGFR targets?
A: A robust experimental protocol must be a self-validating system. You cannot rely solely on terminal cell viability metrics (like CellTiter-Glo), because off-target toxicity from drug precipitates settling on the cells can mimic biological efficacy. You must validate both physical solubility and mechanistic target engagement.
Step 1: Physical Validation (Microscopy)
Before treating your experimental plates, incubate your highest concentration working media in a dummy 96-well plate at 37°C for 2 hours. Inspect the wells under an inverted phase-contrast microscope at 20X or 40X magnification. Look for needle-like crystals or dark, amorphous aggregates. If present, your preparation has failed, and the effective soluble concentration is unknown.
Step 2: Biological Validation (Target Engagement)
To prove the soluble drug is entering the cell, you must measure downstream signaling inhibition. Infigratinib specifically inhibits FGFR autophosphorylation, which subsequently starves the downstream MAPK/ERK signaling cascade.
Perform a Western blot for phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) after 2 to 4 hours of treatment[2]. A dose-dependent decrease in p-FRS2 and p-ERK confirms that the biologically active, soluble fraction of infigratinib is successfully engaging the kinase domain of the receptor.
Mechanism of action: Infigratinib blocks FGFR-mediated MAPK signaling and cell proliferation.
troubleshooting infigratinib monohydrate precipitation in culture media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation and solubility hurdles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation and solubility hurdles.
Infigratinib (BGJ398) is a highly potent, orally bioavailable, ATP-competitive pan-FGFR inhibitor. While its high lipophilicity allows for excellent target engagement, it creates significant challenges for in vitro aqueous solubility. When working with the monohydrate salt form , researchers frequently encounter rapid precipitation (crashing out) when introducing the compound into standard culture media like DMEM or RPMI.
This guide is designed to deconstruct the thermodynamic and kinetic causes of this precipitation and provide you with field-proven, self-validating protocols to ensure the integrity of your cellular assays.
Mechanistic Overview: The "Solvent Crash" Phenomenon
Precipitation in culture media is rarely a simple issue of exceeding the final theoretical solubility limit. Instead, it is usually a kinetic failure known as a solvent crash. When a high-concentration DMSO stock of infigratinib is pipetted directly into aqueous media, the DMSO diffuses into the surrounding water much faster than the hydrophobic drug molecules can disperse. This creates a localized zone of extreme supersaturation, forcing the drug to nucleate and form insoluble micro-crystals.
Logical flow of thermodynamic precipitation of infigratinib in aqueous media.
Quantitative Solubility Profiles
To troubleshoot effectively, you must understand the absolute solubility limits of infigratinib across different solvent environments.
Solvent / Environment
Solubility Limit
Causality & Technical Notes
Water / Aqueous Buffer
< 0.1 mg/mL (Insoluble)
High logP prevents disruption of water's hydrogen-bond network ([1]).
100% Anhydrous DMSO
12 mg/mL (21.41 mM)
Requires sonication to disrupt the monohydrate crystal lattice ([2]).
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
Final DMSO concentration must remain ≤ 0.1% to prevent cytotoxicity ([4]).
Troubleshooting FAQs
Q1: My stock solution was clear last month, but now it's precipitating immediately in media. What changed?A: The culprit is almost certainly moisture. Infigratinib monohydrate relies entirely on the aprotic, high-dielectric environment of pure DMSO for solvation. DMSO is highly hygroscopic.
Causality: Each time you open the stock vial, atmospheric moisture is absorbed. Even a 2-5% water content lowers the dielectric constant of the solvent, causing invisible micro-crystals to form in the stock itself. When added to media, these micro-crystals act as nucleation seeds, triggering a massive crash.
Solution: Always use newly opened, anhydrous DMSO, and aliquot your stock solutions immediately to avoid repeated freeze-thaw cycles and air exposure ([1], [5]).
Q2: Can I use carrier proteins to prevent precipitation in my in vitro assays?A: Yes. Infigratinib is highly protein-bound.
Causality: Utilizing culture media supplemented with 10% Fetal Bovine Serum (FBS) provides carrier proteins (like albumin) that act as a thermodynamic sink. These proteins bind the hydrophobic drug, shielding it from the aqueous environment and preventing it from crashing out ([6]). If you are performing serum-starved assays, consider supplementing with 0.1% BSA as a substitute carrier.
Q3: Why does the monohydrate form seem harder to dissolve in DMSO than the free base?A: The monohydrate form contains water molecules integrated directly into its crystal lattice.
Causality: This lattice is thermodynamically highly stable. Simple vortexing is often insufficient to break these intermolecular bonds. You must apply mechanical energy via sonication (5-10 minutes) and gentle warming to fully solvate the compound ([2]).
Self-Validating Experimental Protocol: The "Drop-and-Swirl" Method
To prevent the localized supersaturation described in Section 1, you must control the kinetics of the solvent exchange. Do not pipette high-concentration stocks directly into static media.
Optimized step-by-step workflow for infigratinib media dilution.
Step-by-Step Methodology
Phase 1: Stock Preparation
Reconstitute infigratinib monohydrate powder in fresh, anhydrous DMSO to a maximum concentration of 10 mM.
Causality-driven step: Sonicate the vial in a water bath for 5-10 minutes until completely clear. The mechanical energy disrupts the stable crystal lattice of the monohydrate salt ([2]).
Phase 2: Intermediate Dilution
3. Prepare a 100x intermediate stock in pure DMSO. Never jump directly from a 10 mM stock to a nanomolar final concentration in aqueous media.
4. Pre-warm your complete culture media (e.g., RPMI-1640 with 10% FBS) to 37°C. Causality: Kinetic solubility is temperature-dependent; cold media will instantly shock the compound out of solution.
5. While creating a vortex in the pre-warmed media tube, add the intermediate DMSO stock dropwise. The continuous kinetic motion disperses the DMSO instantly, preventing the formation of supersaturated micro-environments.
Phase 3: Self-Validation System
A protocol is only as good as its validation. Before applying the dosed media to your BaF3 or gastric cancer cell lines ([7], [6]), you must verify that no micro-precipitation has occurred.
6. Optical Validation: Measure the absorbance of the dosed media at 600 nm (OD600) using a spectrophotometer. Compare it against a vehicle control (media + equivalent DMSO). An elevated OD600 (>0.05 difference) indicates the presence of colloidal micro-precipitates.
7. Microscopic Validation: Place 100 µL of the media in a well plate and inspect under a phase-contrast microscope at 20X magnification. Look for dark, needle-like structures. If the field is clear, proceed to cell treatment.
References
International Institute of Anticancer Research. "Targeting Fibroblast Growth Factor Receptor (FGFR) with BGJ398 in a Gastric Cancer Model". Anticancer Research. Available at:[Link]
Life Technologies. "Product Data Sheet: Infigratinib". Life Technologies India. Available at:[Link]
optimizing infigratinib monohydrate concentration for IC50 determination
Technical Support Center: Optimizing Infigratinib Monohydrate for IC50 Determination Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical variab...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Infigratinib Monohydrate for IC50 Determination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical variables that dictate the reproducibility of in vitro assays using infigratinib monohydrate (BGJ398). Infigratinib is a highly potent, orally bioavailable, ATP-competitive pan-FGFR inhibitor[1]. Achieving accurate half-maximal inhibitory concentration (IC50) values requires precise control over compound solubility, solvent toxicity, and assay formatting. This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting to ensure your data is robust and reproducible.
Quantitative Reference Data
Before optimizing your assay, it is crucial to benchmark your expected IC50 values against established literature. Infigratinib exhibits high selectivity for FGFR1-3 over FGFR4 and other receptor tyrosine kinases[1]. Note the expected shift between biochemical (cell-free) and cellular assays due to intracellular ATP competition and membrane permeability[2].
Bladder cancer cell line (WT FGFR3 overexpression)[3]
Mechanism of Action
Understanding the signaling cascade is essential for interpreting downstream phenotypic changes in your viability assays. Infigratinib competitively binds the ATP-binding pocket of the FGFR intracellular kinase domain, halting the transphosphorylation necessary to activate the PI3K/AKT and RAS/MAPK pathways[1][4].
Mechanism of action: Infigratinib blocking FGFR-mediated signaling pathways.
To ensure a self-validating system, this protocol incorporates strict vehicle controls and intermediate dilution steps to prevent drug precipitation.
Materials Required:
Infigratinib monohydrate powder
100% DMSO (Cell culture grade)
Target cells (e.g., RT4 or engineered Ba/F3 cells)[2][3]
Complete cell culture medium
Cell viability reagent (e.g., CellTiter-Glo® or MTT)[4][5]
Step-by-Step Protocol:
Stock Preparation: Dissolve infigratinib monohydrate in 100% DMSO to create a 10 mM master stock. Causality: The maximum solubility of infigratinib in DMSO is approximately 12 mg/mL (~21.4 mM)[6]. Exceeding this causes micro-precipitates that skew dosing. Sonication is recommended to ensure complete dissolution[6].
Serial Dilution in 100% DMSO: Prepare a 9-point, 1:3 serial dilution series in a 96-well V-bottom plate using 100% DMSO. Leave one well with pure DMSO as the vehicle control. Causality: Performing dilutions in 100% DMSO prevents the compound from crashing out of solution, which happens if diluted directly into aqueous media at high concentrations.
Intermediate Dilution (The Critical Step): Transfer 2 µL of each DMSO dilution into 998 µL of complete culture medium (a 1:500 dilution). This creates a 2X working solution where the DMSO concentration is uniformly 0.2%.
Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimized density (e.g., 3,000–10,000 cells/well) in 50 µL of medium[5]. Allow adherent cells 24 hours to attach[4].
Compound Treatment: Add 50 µL of the 2X working solutions to the corresponding wells containing 50 µL of cells. The final assay volume is 100 µL, and the final DMSO concentration is locked at 0.1% across all wells.
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours[2][4].
Viability Quantification: Add the viability reagent (e.g., 20 µL of MTT or 100 µL CellTiter-Glo) according to the manufacturer's instructions[4][5]. Measure absorbance (490 nm) or luminescence using a microplate reader[5].
Data Analysis: Normalize the raw data against the 0.1% DMSO vehicle control (set as 100% viability). Use custom curve-fitting software (e.g., GraphPad Prism) to perform a non-linear regression (log(inhibitor) vs. normalized response - Variable slope) to calculate the IC50[4][7].
Workflow for Infigratinib IC50 determination in cell viability assays.
Troubleshooting Guides & FAQs
Q: My infigratinib monohydrate is precipitating when I add it to the cell culture media. How do I fix this?A: Infigratinib is highly hydrophobic. If you spike a high-concentration DMSO stock directly into aqueous cell culture media, it creates localized supersaturation, causing the drug to crash out of solution.
Solution: Always utilize the "Intermediate Dilution" step described in the protocol. By diluting the 100% DMSO serial dilutions into a large volume of media first (creating a 2X or 4X working stock), you ensure the compound disperses evenly before it touches the cells.
Q: The IC50 curve is not reaching a bottom plateau, making my non-linear regression fit unreliable. What is causing this?A: A missing bottom plateau typically indicates that the maximum concentration tested is too low to achieve complete kinase inhibition, or that the cell line possesses intrinsic resistance mechanisms (e.g., reliance on bypass signaling pathways like EGFR or c-Met).
Solution: Ensure your top concentration is at least 100-fold higher than the expected IC50. For infigratinib in cellular assays, a top concentration of 1 µM to 10 µM is standard[7]. If the plateau is still absent, verify that your cell line is genuinely FGFR-dependent.
Q: Why is my cellular IC50 significantly higher than the reported biochemical IC50 (0.9 - 1.4 nM)?A: This is a standard pharmacological phenomenon. Biochemical assays utilize purified recombinant FGFR kinase domains and artificial substrates in a cell-free environment[2][4]. In contrast, cellular assays require the drug to cross the phospholipid bilayer and compete with physiological intracellular ATP concentrations (typically 1–5 mM). Because infigratinib is an ATP-competitive inhibitor[1], this high concentration of endogenous ATP shifts the apparent IC50 to the 10–30 nM range[2][3].
Q: How do I control for DMSO toxicity in my IC50 determination?A: DMSO can induce cytotoxicity and alter cell membrane permeability, which artificially inflates the apparent efficacy of the drug. If the DMSO concentration varies across your dilution gradient, your IC50 will be heavily skewed.
Solution: Maintain a strict, uniform DMSO concentration across all wells—including the vehicle control. For highly sensitive cells like Ba/F3, keep the final DMSO concentration at or below 0.1% (v/v)[4][7]. You must use this 0.1% DMSO vehicle control as your 100% viability baseline to normalize the data; do not normalize against untreated (DMSO-free) cells.
References
Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC. National Institutes of Health (NIH). [Link]
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
Infigratinib (BGJ398) In Vivo Support Center: Overcoming Oral Bioavailability Challenges in Murine Models
Welcome to the Technical Support Center for in vivo dosing of infigratinib. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for in vivo dosing of infigratinib. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the oral bioavailability of infigratinib monohydrate in murine models.
Core Mechanistic Insights
Infigratinib is a highly potent, ATP-competitive pan-FGFR inhibitor[1]. However, achieving consistent systemic exposure in mice via oral gavage (p.o.) is notoriously difficult. The FDA officially designates infigratinib as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it suffers from both low aqueous solubility and low intestinal permeability[2].
The monohydrate (free base) form exhibits highly pH-dependent solubility. In the acidic environment of the mouse stomach, it dissolves adequately; however, as it transitions to the neutral pH of the intestine, the drug rapidly precipitates out of solution, severely limiting absorption. Furthermore, infigratinib interacts with intestinal efflux transporters like P-glycoprotein (ABCB1), which actively pumps the drug back into the gut lumen, further crippling its permeability[3]. Successful in vivo formulation requires a dual approach: utilizing acidic buffers to drive initial dissolution and co-solvents to maintain supersaturation during intestinal transit[4][5].
Infigratinib mechanism of action: competitive inhibition of FGFR1-3 signaling pathways.
Quantitative Data & Physicochemical Profile
Understanding the physical limits of your compound is the first step in troubleshooting. Below is the consolidated pharmacokinetic and physicochemical data for infigratinib in murine models.
Q: Why does my infigratinib solution precipitate immediately upon oral gavage, leading to highly variable tumor growth inhibition?A: This is a classic symptom of "dose dumping" and pH shock. The mouse gastrointestinal tract transitions from an acidic stomach to a near-neutral intestine. Because infigratinib monohydrate is a weak base, it loses its protonation in the intestine and crashes out of solution into a crystalline solid that cannot be absorbed.
Solution: You must formulate with a co-solvent. Using an Acetic Acid/Acetate Buffer (pH 4.6) combined with PEG300 at a 1:1 ratio ensures the drug remains in a supersaturated state long enough to be absorbed across the intestinal epithelium[4][5].
Q: I am dosing at a high concentration (20 mg/kg) and cannot get the monohydrate to form a true solution. What are my options?A: At doses exceeding 15 mg/kg, achieving a true solution with the free base is thermodynamically unfavorable without exceeding safe co-solvent limits for mice. Instead of forcing a solution, pivot to a well-dispersed micro-suspension. Formulating in 0.5% CMC-Na (Carboxymethyl cellulose sodium) acts as a suspending agent, preventing rapid settling of the insoluble monohydrate particles and providing a uniform dose during gavage[8].
Q: Does the salt form matter? I have the monohydrate (free base) but literature often cites the phosphate salt.A: Yes, it matters significantly. The phosphate salt (infigratinib phosphate) is the form used in commercial clinical formulations because it has superior dissolution kinetics[2]. If you are using the monohydrate free base, you must be much more aggressive with your acidic solubilization steps (Protocol A) compared to researchers using the phosphate salt.
Step-by-Step Methodologies
To ensure self-validating and reproducible results, follow these field-proven protocols based on your target dosing.
Decision tree for selecting infigratinib oral formulations based on target dosing in mice.
Causality: This method uses an acidic buffer to protonate the drug and PEG300 to prevent intestinal precipitation[4][5].
Buffer Preparation: Prepare a 100 mM Acetic acid/Acetate buffer and adjust the pH strictly to 4.6.
Weighing: Weigh the required amount of infigratinib monohydrate into a sterile glass vial.
Acidic Solubilization: Add the Acetate buffer (pH 4.6) to achieve exactly 50% of your final target volume. Vortex vigorously for 2 minutes. The solution will appear cloudy.
Co-solvent Addition: Add PEG300 to make up the remaining 50% of the volume (Final ratio 1:1 v/v).
Sonication: Sonicate the mixture in a water bath at 37°C for 10-15 minutes until the solution is completely clear[6].
Validation: Hold the vial against a light source. If any micro-crystals remain, continue sonication. Do not dose if particulate matter is visible.
Causality: High doses will saturate PEG/Acetate mixtures. CMC-Na increases the viscosity of the vehicle, keeping the drug homogeneously suspended for accurate dosing[8].
Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na (Carboxymethyl cellulose sodium) solution in sterile distilled water. Stir overnight to ensure complete hydration of the polymer.
Weighing: Weigh the infigratinib monohydrate powder.
Wetting: Add a very small volume (e.g., 50 µL) of Tween-80 or DMSO to wet the hydrophobic powder, forming a paste. (Note: Keep DMSO <5% of final volume to avoid toxicity).
Suspension: Gradually add the 0.5% CMC-Na solution while continuously vortexing or using a probe homogenizer.
Validation: The final product should be a uniform, milky-white suspension. It must be vortexed immediately prior to drawing into the gavage syringe to ensure uniform dosing.
Frequently Asked Questions (FAQs)
Q: Can I prepare my formulation a week in advance and store it at 4°C?A: No. Infigratinib in aqueous/PEG mixtures is prone to slow precipitation over time. Formulations for oral gavage should be prepared fresh daily[4]. If you must prepare stocks, prepare them in anhydrous DMSO and store at -80°C[6], but remember that DMSO must be diluted to safe levels (<5%) before in vivo administration.
Q: What is the maximum volume I can safely gavage into a mouse?A: Standard IACUC guidelines dictate a maximum oral gavage volume of 10 mL/kg for mice. For a standard 25g mouse, this equates to a maximum administration volume of 250 µL.
Q: My xenograft model expresses high levels of ABCB1 (P-gp). Will this affect infigratinib efficacy?A: Yes. Infigratinib is known to interact with and target P-glycoprotein (ABCB1)[3]. In tumors or intestinal tissues with high ABCB1 expression, the intracellular accumulation of the drug will be reduced due to active efflux.
References
Cancer Discovery (AACR) - FGFR Genetic Alterations Predict for Sensitivity to NVP-BGJ398, a Selective Pan-FGFR Inhibitor
URL:[Link]
FDA - Application Number: 214622Orig1s000 (Chemistry Review)
URL:[Link]
Journal of Medicinal Chemistry (ACS) - Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer
URL:[Link]
PMC (NIH) - Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells
URL:[Link]
IUPHAR/BPS Guide to PHARMACOLOGY - infigratinib | Ligand page
URL:[Link]
infigratinib monohydrate vs infigratinib free base in vivo pharmacokinetics
An in-depth comparative analysis of the in vivo pharmacokinetics (PK) of infigratinib free base versus its monohydrate form requires a rigorous understanding of biopharmaceutics, physical chemistry, and targeted oncology...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of the in vivo pharmacokinetics (PK) of infigratinib free base versus its monohydrate form requires a rigorous understanding of biopharmaceutics, physical chemistry, and targeted oncology. Infigratinib (formerly BGJ398) is a potent, orally bioavailable, ATP-competitive pan-FGFR kinase inhibitor (FGFR1-3) utilized primarily in the treatment of FGFR2-fusion driven malignancies such as cholangiocarcinoma[1][2].
While the active pharmaceutical ingredient (API) dictates target engagement, the solid-state form of the drug—whether an unformulated free base or a hydrated crystal (monohydrate)—profoundly influences gastrointestinal dissolution, absorption kinetics, and ultimately, systemic exposure.
Mechanistic Overview & Chemical Rationale
Infigratinib acts by selectively binding to the ATP-binding cleft of the intracellular kinase domain of FGFRs, preventing autophosphorylation and downstream activation of the FRS2, PI3K/AKT, and RAS/MAPK signaling cascades[3].
FGFR signaling pathway and the targeted inhibitory mechanism of infigratinib.
The infigratinib free base has a molecular weight of 560.48 g/mol and exhibits highly pH-dependent aqueous solubility (e.g., 0.094 mg/mL in 0.1N HCl, dropping precipitously at higher pH levels)[4]. Because small molecule tyrosine kinase inhibitors (smTKIs) often suffer from poor aqueous solubility and high lipophilicity, administering the free base can lead to erratic absorption and high inter-patient variability[5].
To mitigate this, solid-state modifications such as the development of a monohydrate form (MW: 578.5 g/mol , incorporating one water molecule into the crystal lattice)[6] or phosphate salts are engineered. The monohydrate form alters the crystal lattice energy and thermodynamics of the API, optimizing the wetting and dissolution rate in the aqueous environment of the gastrointestinal tract[7].
In Vivo PK Experimental Protocol
To objectively evaluate the pharmacokinetic divergence between the free base and the monohydrate form, a highly controlled in vivo crossover study in animal models (e.g., Rowett rats or athymic nude mice) is required[3][8]. The following protocol is designed as a self-validating system, ensuring that analytical variability does not confound the biopharmaceutical assessment.
Free Base: Suspend in PEG300/D5W (2:1, v/v)[8]. Rationale: The free base requires a high concentration of co-solvents to prevent precipitation and ensure uniform dosing.
Monohydrate: Suspend in an aqueous-based methylcellulose (0.5% w/v) vehicle. Rationale: The hydrated crystal lattice allows for better aqueous wetting, reducing the dependency on harsh organic co-solvents.
Administer a 20 mg/kg oral gavage (p.o.) of each formulation to parallel cohorts[8].
Administer a 5 mg/kg intravenous (IV) bolus of the free base dissolved in NMP/PEG200 (1:9, v/v) to a separate cohort to establish baseline clearance and volume of distribution[8].
Serial Sampling & Protein Precipitation (Causality: Free Drug Recovery)
Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Centrifuge to isolate plasma. Add 3 volumes of cold acetonitrile containing an isotopically labeled internal standard (e.g., Infigratinib-d4). Rationale: Infigratinib is highly protein-bound in plasma; organic solvents denature the proteins, releasing the bound fraction for accurate total-drug quantification[5].
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale: LC-MS/MS provides the specificity required to distinguish the parent infigratinib molecule from its major active, CYP3A4-mediated metabolites, BHS697 and CQM157[9][10].
Step-by-step in vivo pharmacokinetic experimental workflow.
Quantitative Pharmacokinetic Data Comparison
Following non-compartmental analysis of the LC-MS/MS data, the pharmacokinetic parameters reveal the distinct advantages of solid-state optimization. Note that post-absorption parameters (Volume of Distribution and Clearance) remain identical, as the active moiety circulating in the bloodstream is the same regardless of the initial solid state[1][8]. The divergence occurs strictly in the absorption phase (Bioavailability, Cmax, and Tmax).
Hepatic clearance (primarily via CYP3A4) is dependent on the base molecule's affinity for metabolic enzymes, unaffected by the initial salt/hydrate form[9].
AUC Inter-subject Variability
High
Low to Moderate
Uniform dissolution of the monohydrate reduces the erratic absorption spikes commonly seen with poorly soluble free bases.
Clinical Translation & Formulation Impact
The in vivo data underscores why free base forms of smTKIs are rarely advanced to commercialization without solid-state modification. The high volume of distribution (26 L/kg) and rapid clearance (3.3 L/h/kg) of infigratinib mean that maintaining therapeutic plasma concentrations requires consistent and reliable absorption[1].
By utilizing optimized solid forms (such as hydrates or phosphates), drug developers can stabilize the Area Under the Curve (AUC) and reduce the coefficient of variation (%CV) between patients. In clinical settings, optimized formulations of infigratinib allow for a reliable steady-state (achieved after ~15 days of continuous dosing) with a standard clinical dose of 125 mg orally once daily (3 weeks on, 1 week off)[9][10]. Furthermore, consistent absorption ensures that the generation of the active metabolites, BHS697 and CQM157—which contribute up to 33% and 12% of the overall pharmacologic activity, respectively—remains predictable and safe[9].
References
drugs.com : Truseltiq: Package Insert / Prescribing Information / MOA. Available at:[Link]
fda.gov : NDA 214622 Multi-disciplinary Review and Evaluation. Available at: [Link]
nih.gov (PMC) : Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification. Available at:[Link]
nih.gov (PubMed) : Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer. Available at:[Link]
nih.gov (PMC) : Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors. Available at:[Link]
mdpi.com : Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Synergistic Efficacy of Infigratinib Monohydrate and MEK Inhibitors: A Comparative Technical Guide
Executive Summary
Infigratinib monohydrate (BGJ398) is a highly potent, ATP-competitive inhibitor targeting Fibroblast Growth Factor Receptors (FGFR1-3). While it demonstrates exceptional clinical utility in FGFR-driven malignancies—such as FGFR2-amplified cancers of unknown primary (CUP) and cholangiocarcinoma—monotherapy is frequently limited by adaptive resistance. Tumor cells exhibit remarkable plasticity, rapidly reactivating bypass signaling networks, most notably the MAPK/ERK pathway 1.
This guide provides an objective, data-driven comparison of infigratinib monotherapy versus its combination with MEK inhibitors (e.g., trametinib). By neutralizing the primary oncogenic driver and its primary escape route simultaneously, this dual-blockade strategy yields profound synthetic lethality 2.
Mechanistic Rationale: The FGFR-MAPK Crosstalk
The causality behind combining infigratinib with a MEK inhibitor lies in the fundamental architecture of cellular signaling. FGFR inhibition initially downregulates downstream proliferation. However, negative feedback loops are quickly lifted, allowing compensatory activation of the MEK/ERK axis [[3]](). Administering trametinib concurrently prevents this MAPK-mediated adaptive resistance, driving the cells from cytostasis into apoptosis.
Dual blockade of FGFR and MEK prevents MAPK-mediated adaptive resistance.
Comparative Efficacy: Monotherapy vs. Combination
Experimental data across multiple tumor models—including undifferentiated pleomorphic sarcoma (UPS) and FGFR2-amplified CUP—demonstrate that while monotherapies yield partial responses, the combination is exceptionally active [[1]](), 4.
Table 1: Quantitative Efficacy Profile (Infigratinib vs. Trametinib vs. Combination)
To rigorously evaluate the synergistic effects of this combination, experimental designs must be self-validating. The phenotypic readout (cell death or tumor shrinkage) must be directly correlated with biochemical target engagement (kinase suppression).
Protocol 1: In Vitro Synergy Matrix (Chou-Talalay Method)
Objective: Quantify the synergistic cytotoxicity of infigratinib and trametinib.
Step 1: Cell Preparation & Seeding. Seed FGFR2-amplified cells (e.g., CUP#96) at 2,000 cells/well in 96-well plates.
Causality: Seeding density must be optimized to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. Overconfluent cells exhibit contact inhibition, which artificially blunts the efficacy of anti-proliferative drugs.
Step 2: Combinatorial Dosing. Apply a 6x6 checkerboard matrix of infigratinib (0.1 nM – 10 μM) and trametinib (0.1 nM – 1 μM) using a robotic liquid handler.
Causality: A multi-dose matrix is mathematically required to calculate the Combination Index (CI) across different fraction affected (Fa) levels.
Self-Validation: Run a parallel plate for Western blot analysis of p-ERK1/2 and p-FGFR. This confirms that phenotypic cell death correlates directly with dual-pathway biochemical blockade [[1]]().
Step 4: Synergy Quantification. Compute CI values using CalcuSyn or equivalent software.
Causality: CI < 1.0 indicates synergy; CI = 1.0 indicates additivity; CI > 1.0 indicates antagonism 2.
Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Validation
Objective: Validate in vitro synergy in a clinically relevant mammalian model.
Step 1: Model Establishment. Implant fresh patient tumor fragments subcutaneously into immunodeficient mice.
Causality: PDX models preserve the complex stromal architecture and heterogeneous genetic profile of the human tumor, providing a more reliable predictor of clinical efficacy than traditional cell line xenografts 4.
Step 2: Dosing Regimen. Randomize mice (n=5/group) and administer vehicle, infigratinib (15 mg/kg), trametinib (0.6 mg/kg), or the combination daily via oral gavage [[1]]().
Causality: Monotherapy arms act as internal controls to isolate the combinatorial effect size and monitor for single-agent adaptive resistance.
Self-Validation: Sacrifice a subset of mice at day 14 to extract tumors for immunohistochemistry (IHC). Staining for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) ensures that tumor shrinkage is mechanistically driven by the targeted therapies rather than non-specific toxicity.
End-to-end self-validating workflow for assessing FGFR/MEK inhibitor synergy.
Conclusion
The rational combination of infigratinib monohydrate and MEK inhibitors represents a highly effective, synergistic strategy to overcome the intrinsic limitations of FGFR monotherapy. By systematically dismantling the tumor's compensatory survival networks, this combination dramatically improves both in vitro cytotoxicity and in vivo tumor regression, paving the way for advanced clinical applications in precision oncology.
References
Title: Synergic activity of FGFR2 and MEK inhibitors in the treatment of FGFR2-amplified cancers of unknown primary | medRxiv
Source: medRxiv
URL
Source: scot.nhs.
Source: nih.
Title: Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors (Review)
identifying biomarkers for validating infigratinib monohydrate response in vivo
As a Senior Application Scientist, navigating the nuanced landscape of targeted kinase inhibitors requires moving beyond basic efficacy readouts. When validating the in vivo response of infigratinib monohydrate (BGJ398)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the nuanced landscape of targeted kinase inhibitors requires moving beyond basic efficacy readouts. When validating the in vivo response of infigratinib monohydrate (BGJ398) —a potent, ATP-competitive FGFR1-3 selective tyrosine kinase inhibitor—researchers must deploy a self-validating biomarker strategy.
This guide provides an objective, data-driven comparison of infigratinib against alternative therapies like pemigatinib and erdafitinib. By exploring the causality behind experimental choices, this document serves as a comprehensive methodological framework for drug development professionals working with cholangiocarcinoma (CCA) and urothelial carcinoma (UC) in vivo models.
The FGFR Inhibitor Landscape: Mechanistic Divergence
To design a robust in vivo study, one must first understand the structural and mechanistic differences between leading FGFR inhibitors:
Infigratinib (BGJ398): A highly selective FGFR1-3 inhibitor. It demonstrates profound efficacy in tumors driven by FGFR2 fusions (e.g., FGFR2-BICC1)[1][2]. Its selectivity minimizes off-target kinase inhibition but requires precise biomarker tracking to confirm on-target engagement.
Pemigatinib: Another FGFR1-3 selective inhibitor. While it shares a similar target profile and resistance landscape with infigratinib, slight differences in pharmacokinetic distribution and half-life necessitate distinct in vivo dosing schedules to achieve optimal target suppression[3][4].
Erdafitinib: A pan-FGFR inhibitor (FGFR1-4). The inclusion of FGFR4 broadens its therapeutic spectrum (leading to its first-in-class approval for FGFR3-mutated UC) but introduces a different toxicity and metabolic profile, requiring careful monitoring in murine models[4][5].
The Triad of Biomarkers for In Vivo Validation
A rigorous in vivo protocol must track three distinct biomarker categories to prove causality between drug administration and tumor regression.
A. Predictive Biomarkers (Genomic Selection)
The presence of specific genomic alterations dictates susceptibility. Infigratinib is highly active against FGFR2 fusions in CCA and FGFR3 mutations in UC[1][6].
The Causality: Gene fusions like FGFR2-BICC1 create a constitutively active kinase domain independent of ligand binding. The tumor becomes oncogenically addicted to this signaling cascade, rendering it exquisitely sensitive to ATP-competitive blockade by infigratinib[6].
B. Pharmacodynamic (PD) Biomarkers (Target Engagement)
Hyperphosphatemia is the definitive, dose-dependent surrogate biomarker for systemic FGFR inhibition[7][8].
The Causality: FGFR1 signaling in the kidneys is essential for FGF23-mediated phosphate excretion. When infigratinib inhibits FGFR1, it blocks this FGF23 axis, forcing the renal tubules to reabsorb phosphate[9]. Tracking serum phosphorus in vivo is a non-negotiable step to confirm that the drug is actively engaging its target systemically.
C. Resistance Biomarkers (Evolutionary Tracking)
Acquired resistance inevitably emerges under the selective pressure of kinase inhibitors. For infigratinib, the emergence of the V564F gatekeeper mutation in the FGFR2 kinase domain is a primary resistance mechanism[6].
The Causality: The substitution of valine for a bulky phenylalanine residue creates a severe steric clash within the ATP-binding pocket. This physical barrier prevents infigratinib from binding, restoring aberrant kinase signaling[6].
To contextualize infigratinib's performance, the following table summarizes the comparative profiles of the leading FGFR inhibitors based on clinical and translational data.
Feature / Drug
Infigratinib (BGJ398)
Pemigatinib
Erdafitinib
Target Spectrum
FGFR1, FGFR2, FGFR3
FGFR1, FGFR2, FGFR3
FGFR1, FGFR2, FGFR3, FGFR4
Primary Indication
CCA (FGFR2 fusions)
CCA (FGFR2 fusions)
UC (FGFR3 mutations/fusions)
PD Biomarker
Hyperphosphatemia (~70-82% incidence)
Hyperphosphatemia (~60% incidence)
Hyperphosphatemia (~70% incidence)
Primary Resistance
FGFR2 V564F (Gatekeeper)
FGFR2 V564F (Gatekeeper)
Bypass signaling (PI3K/PTEN/MAPK)
Reversibility
Reversible, ATP-competitive
Reversible, ATP-competitive
Reversible, ATP-competitive
In Vivo Experimental Protocols: A Self-Validating System
To rigorously validate infigratinib efficacy, researchers must implement a multi-tiered protocol using Patient-Derived Xenograft (PDX) models. This workflow is designed to be self-validating: if tumor regression occurs without a corresponding spike in serum phosphorus, the model's integrity or the drug's formulation must be questioned.
Protocol 1: PDX Establishment and Dosing Strategy
Model Selection: Utilize a CCA PDX model with a pre-validated FGFR2 fusion (confirmed via RNA-seq or FISH).
Implantation: Subcutaneously implant 3x3 mm viable tumor fragments into the right flank of immunocompromised mice (e.g., NOD/SCID).
Randomization: Monitor tumor volume via caliper. Once tumors reach an average volume of 150–200 mm³, randomize mice into three cohorts (n=8/group): Vehicle, Infigratinib (15 mg/kg/day), and Comparator (e.g., Erdafitinib 12.5 mg/kg/day).
Administration: Administer compounds via oral gavage (PO) for 21 consecutive days.
Scientific Rationale: Oral administration mirrors the clinical route, ensuring that hepatic first-pass metabolism is accounted for in your PK/PD modeling.
Protocol 2: Pharmacodynamic Monitoring via Serum Phosphorus
Blood Collection: Perform submandibular bleeds (approx. 50–100 µL) on Days 0 (baseline), 7, 14, and 21.
Serum Isolation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer the serum to fresh tubes.
Quantification: Utilize a colorimetric Phosphomolybdate assay kit to quantify inorganic phosphate levels.
Validation Check: Crucial Step. You must observe a 1.5- to 2-fold increase in serum phosphorus in the infigratinib cohort compared to baseline[7][9]. If hyperphosphatemia is absent, investigate dosing errors, gavage failure, or poor drug absorption before interpreting tumor volume data.
Protocol 3: Resistance Tracking via Liquid Biopsy (cfDNA)
Plasma Isolation: For a subset of mice showing tumor regrowth after initial shrinkage, collect terminal blood via cardiac puncture. Double-centrifuge to isolate cell-free plasma.
Extraction: Extract circulating tumor DNA (ctDNA) using a magnetic bead-based cfDNA extraction protocol.
Analysis: Monitor the variant allele frequency (VAF) of the V564F mutation[6].
Scientific Rationale: ctDNA provides a real-time, non-invasive window into tumor evolution. The emergence of the V564F clone in the bloodstream often precedes macroscopic volumetric tumor escape, providing an early molecular readout of acquired resistance.
Caption: Self-validating in vivo workflow integrating PDX dosing with multi-modal biomarker tracking.
References
Hyperphosphatemia Secondary to the Selective Fibroblast Growth Factor Receptor 1–3 Inhibitor Infigratinib (BGJ398) Is Associated with Antitumor Efficacy in Fibroblast Growth Factor Receptor 3–altered Advanced/Metastatic Urothelial Carcinoma
National Center for Biotechnology Information (NCBI)[Link]
Full article: Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib
Taylor & Francis Online[Link]
Biomarker Analysis in a Phase 2 Study of Infigratinib (BGJ398) for CCA with FGFR2 Fusions
Journal of Hematology Oncology Pharmacy[Link]
Relationship between hyperphosphatemia with infigratinib (BGJ398) and efficacy in FGFR3-altered advanced/metastatic urothelial carcinoma (aUC)
ResearchGate[Link]
A phase II study of infigratinib (BGJ398) in previously-treated advanced cholangiocarcinoma containing FGFR2 fusions
National Center for Biotechnology Information (NCBI)[Link]
Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy
National Center for Biotechnology Information (NCBI)[Link]
Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Mutations or Fusions: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K2
National Center for Biotechnology Information (NCBI)[Link]
Targeted therapies for urothelial carcinoma: From FGFR inhibitors to next‑generation antibody-drug conjugates (Review)
Spandidos Publications[Link]
Phase II Study of Erdafitinib in Patients With Tumors With Fibroblast Growth Factor Receptor Mutations or Fusions: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol K2
ASCO Publications[Link]
comparative kinase profiling of infigratinib monohydrate vs futibatinib
As targeted therapies for fibroblast growth factor receptor (FGFR)-driven malignancies advance, understanding the nuanced biochemical profiles of different kinase inhibitors is critical for drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
As targeted therapies for fibroblast growth factor receptor (FGFR)-driven malignancies advance, understanding the nuanced biochemical profiles of different kinase inhibitors is critical for drug development professionals and translational scientists. This guide provides an objective, data-driven comparison of two leading FGFR inhibitors: infigratinib monohydrate (a first-generation reversible inhibitor) and futibatinib (a highly selective, irreversible covalent inhibitor).
By analyzing their mechanistic divergence, comparative kinase selectivity, and experimental assay requirements, this guide serves as a comprehensive resource for designing preclinical profiling workflows and understanding clinical efficacy in FGFR-aberrant tumors such as intrahepatic cholangiocarcinoma.
Mechanistic Divergence: Reversible vs. Irreversible Inhibition
The fundamental differentiator between infigratinib and futibatinib lies in their binding kinetics and interaction with the FGFR kinase domain.
Infigratinib Monohydrate: Functions as a classic reversible, ATP-competitive inhibitor . It transiently occupies the orthosteric ATP-binding pocket of FGFR1, FGFR2, and FGFR3, relying on non-covalent interactions (hydrogen bonds and van der Waals forces) to block ATP binding and subsequent receptor autophosphorylation1[1].
Futibatinib: Engineered as an irreversible, covalent inhibitor . While it initially competes with ATP, its unique pyrazolo[3,4-d]pyrimidine scaffold positions an acrylamide warhead to form a permanent covalent adduct with a highly conserved P-loop cysteine residue (e.g., Cys491 in FGFR2) within the kinase domain2[2]. This irreversible binding ensures sustained target suppression even after pharmacokinetic clearance of the drug from circulation3[3].
Caption: FGFR signaling pathway highlighting reversible vs. irreversible inhibition mechanisms.
Comparative Kinase Profiling Data
Quantitative biochemical profiling reveals distinct selectivity windows for both compounds. While both exhibit single-digit nanomolar potency against FGFR1, FGFR2, and FGFR3, their activity against FGFR4 and off-target kinases differs significantly.
Table 1: In Vitro Kinase Inhibition Profile (IC₅₀)
Data synthesized from standardized cell-free recombinant kinase assays.4[4], 5[5]
Kinase Target
Infigratinib IC₅₀ (nM)
Futibatinib IC₅₀ (nM)
Selectivity Insight
FGFR1
0.9
1.8
Both exhibit equipotent, high-affinity inhibition.
FGFR2
1.4
1.4
Core target for cholangiocarcinoma fusions; equipotent.
FGFR3
1.0
1.6
Core target for urothelial carcinoma; equipotent.
FGFR4
61.0
3.7
Key Divergence: Futibatinib is a pan-FGFR inhibitor, whereas infigratinib is FGFR1-3 selective.
VEGFR2
~180.0
>1000.0
Futibatinib shows superior avoidance of VEGFR2, minimizing off-target hypertension risks.
Overcoming Acquired Resistance
A critical limitation of reversible ATP-competitive inhibitors like infigratinib is their vulnerability to acquired resistance via gatekeeper mutations (e.g., FGFR2 V565I/L) 6[6]. These steric mutations block the drug from entering the deep hydrophobic pocket. Because futibatinib forms a covalent bond with the P-loop cysteine, its binding affinity is less reliant on the deep pocket geometry, allowing it to retain potent activity (IC₅₀ 1.3–50.6 nmol/L) against several infigratinib-resistant clones 7[7].
When comparing a reversible inhibitor (infigratinib) to a covalent inhibitor (futibatinib), standard IC₅₀ assays can yield highly misleading data. The potency of a covalent inhibitor is time-dependent; longer incubation times lead to lower apparent IC₅₀ values as the covalent bond forms.
To ensure scientific integrity and trustworthiness, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol incorporates a mandatory pre-incubation step, establishing a self-validating system for accurate comparative profiling.
Causality: Compounds must be prepared in 100% DMSO to prevent precipitation, then diluted to a final assay concentration of ≤1% DMSO to prevent enzyme denaturation.
Prepare a 10-point, 3-fold serial dilution of infigratinib monohydrate and futibatinib.
Prepare recombinant human FGFR1-4 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
2. Enzyme-Inhibitor Pre-Incubation (The Critical Step)
Causality: Covalent bond formation requires time. Omitting this step will artificially inflate the IC₅₀ of futibatinib.
Mix 5 µL of the diluted compounds with 5 µL of the FGFR enzyme solution in a 384-well microplate.
Incubate at room temperature (25°C) for exactly 60 minutes .
3. Reaction Initiation
Causality: ATP must be added at the specific Michaelis constant (
Km
) for each FGFR isoform. Using
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors like infigratinib while mimicking physiological competition.
Add 10 µL of a substrate mix containing fluorescently labeled peptide substrate (e.g., ULight-poly GT) and ATP at the predetermined
Km
concentration.
Incubate for 60 minutes at room temperature.
4. Reaction Termination & Detection
Add 20 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody.
Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm).
5. Data Analysis & Validation
Calculate the FRET ratio (665 nm / 615 nm).
Self-Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. The assay is only valid if Z' > 0.6.
Fit the dose-response data using a 4-parameter logistic non-linear regression model to derive the apparent IC₅₀. Note: For advanced covalent profiling of futibatinib, researchers should calculate the
kinact/KI
ratio by varying the pre-incubation times.
Conclusion for Drug Development
When selecting between these agents for preclinical models or clinical trial design, researchers must weigh the specific FGFR aberration. Infigratinib offers potent, selective inhibition of FGFR1-3, making it highly effective for specific fusions, though susceptible to gatekeeper mutations. Futibatinib's irreversible covalent mechanism provides a broader pan-FGFR (1-4) coverage and a distinct advantage in overcoming acquired resistance mutations, which translates to durable target suppression in challenging tumor microenvironments.
References
Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use
Source: ACS Medicinal Chemistry Letters
URL:[Link]
What is the mechanism of Futibatinib?
Source: Patsnap Synapse
URL:[Link]
Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors
Source: Cancer Research (AACR Journals)
URL:[Link]
Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors
Source: PubMed (NIH)
URL:[Link]
Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors
Source: AACR Journals
URL:[Link]
Chemical & Hazard Profile: The "Why" Behind the Protocol
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of potent active pharmaceutical ingredients (APIs). Infigratinib monohydrate, a highly sel...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of potent active pharmaceutical ingredients (APIs). Infigratinib monohydrate, a highly selective fibroblast growth factor receptor (FGFR) 1-3 tyrosine kinase inhibitor, presents specific operational challenges. While its pharmacological efficacy is well-documented in oncology, its chemical profile necessitates rigorous laboratory safety and disposal protocols.
Improper disposal not only risks regulatory non-compliance but also poses severe environmental and occupational hazards, including potential reproductive toxicity and long-lasting aquatic toxicity. To build a self-validating safety culture in your laboratory, you must move beyond merely following instructions; you must understand the causality behind every disposal choice.
Understanding the physicochemical properties of Infigratinib monohydrate is the first step in designing a fail-safe disposal system. The compound features a complex pyrimidine and urea core, halogenated with chlorine, which dictates its thermal degradation pathways and environmental persistence.
Table 1: Infigratinib Monohydrate Key Physicochemical and Hazard Data
Property / Hazard
Description / Classification
Causality & Operational Impact
Molecular Formula
C26H31Cl2N7O3⋅H2O
High nitrogen and chlorine content requires specific incineration conditions to prevent toxic
NOx
and
HCl
emissions[1].
Solubility
Soluble in DMSO, slightly soluble in ethanol
Liquid waste is typically solvent-based, requiring segregation into compatible organic waste streams.
Acute Toxicity
Category 4 (H302: Harmful if swallowed)
Mandates strict use of localized engineering controls (fume hoods) and PPE to prevent ingestion or inhalation[2].
Reproductive Toxicity
Category 1A (H360: May damage fertility)
Requires double-gloving and dedicated weighing stations to protect researchers from systemic exposure[3].
Environmental Hazard
Category 1 (H410: Very toxic to aquatic life)
Absolutely prohibits drain disposal. All waste must be captured, segregated, and incinerated[3].
Waste Segregation & Disposal Workflow
To ensure trustworthiness and compliance, laboratories must implement a self-validating waste management system. This means the workflow itself is designed to prevent cross-contamination and ensure every microgram of the API is accounted for and destroyed.
Logical workflow for the segregation and high-temperature incineration of Infigratinib waste.
Standard Operating Procedures (SOPs) for Disposal
Protocol 1: Solid Waste Disposal (Powders, Contaminated PPE, and Consumables)
Causality : Solid particulates of Infigratinib pose a high risk of aerosolization. Standard trash disposal is insufficient due to the compound's environmental persistence. Double-bagging provides a redundant containment layer, ensuring that if the primary bag is punctured by sharp consumables (like pipette tips), the secondary bag prevents API release into the laboratory environment.
Containment at Source : Collect all contaminated solids (weigh boats, pipette tips, gloves, and empty vials) immediately after use within the fume hood or ventilated balance enclosure.
Double-Bagging : Place the items into a primary chemically resistant, sealable bag. Seal the bag and place it into a secondary biohazard or hazardous chemical waste bin lined with a heavy-duty liner[1].
Final Destruction : Transfer the sealed bins to a licensed hazardous waste disposal contractor. The required destruction method is high-temperature incineration (>1000°C) equipped with an afterburner and alkaline scrubber. Why? The extreme heat breaks down the stable pyrimidine ring, while the scrubber neutralizes the hydrogen chloride (HCl) gas generated from the dichloro-dimethoxyphenyl moiety[1][4].
Protocol 2: Liquid Waste Disposal (Organic Solvents and Assay Buffers)
Causality : Infigratinib is typically dissolved in DMSO for in vitro assays. DMSO readily penetrates the skin, acting as a carrier for the toxic API directly into the bloodstream.
Segregation : Determine the solvent composition. DMSO/Infigratinib solutions must be collected in dedicated "Non-Halogenated Organic Waste" carboys. If mixed with halogenated solvents (e.g., DCM during extraction), it must be routed to a "Halogenated Waste" stream.
Secondary Containment : Store the waste carboy in a secondary containment tray within a flammable storage cabinet or designated waste accumulation area to prevent catastrophic spills if the primary carboy fails.
Volume Tracking : Maintain a log of the estimated Infigratinib concentration in the waste carboy to ensure the disposal facility is aware of the API loading.
Disposal Routing : Under no circumstances should this product enter drains, waterways, or soil[4]. Offer the liquid waste to a licensed contractor for solvent incineration.
Protocol 3: Emergency Spill Response
Causality : A self-validating safety system must account for failure modes. Sweeping dry powder generates hazardous aerosols; therefore, wet-wiping is mandatory to suppress dust and prevent inhalation exposure.
Evacuation and PPE : Evacuate unnecessary personnel. The responder must don a NIOSH-approved N95 or P100 particulate respirator, safety goggles, and double nitrile gloves[2][5].
Containment : Prevent the spill from reaching floor drains or seams in the laboratory flooring.
Wet Cleanup (Solid Spill) : Do not dry sweep. Lightly mist the spilled powder with water or a 10% ethanol solution to suppress dust formation.
Absorption : Carefully wipe up the dampened powder using absorbent pads. For liquid spills (e.g., DMSO stock), use inert absorbent material (diatomaceous earth or universal binders)[6].
Decontamination : Wash the spill area thoroughly with soap and water, followed by an alcohol wipe-down to ensure the complete removal of any residual hydrophobic API[6].
Disposal : Place all cleanup materials into a designated solid hazardous waste container as outlined in Protocol 1.
References
"MATERIAL SAFETY DATA SHEETS INFIGRATINIB", Cleanchem. [Link]